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Core Science & Biosynthesis

Foundational

"6-Fluoro-5-methylnicotinoyl Chloride" physical properties

6-Fluoro-5-methylnicotinoyl Chloride: Comprehensive Physicochemical Profiling and Handling Directives Executive Summary In the landscape of modern drug discovery and medicinal chemistry, substituted nicotinamides serve a...

Author: BenchChem Technical Support Team. Date: March 2026

6-Fluoro-5-methylnicotinoyl Chloride: Comprehensive Physicochemical Profiling and Handling Directives

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, substituted nicotinamides serve as privileged scaffolds, frequently appearing in kinase inhibitors, PARP inhibitors, and anti-inflammatory agents[1]. The synthesis of these complex molecules often relies on highly reactive electrophilic building blocks. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) is a specialized acylating agent designed for the efficient construction of sterically and electronically tuned nicotinamide derivatives[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth mechanistic understanding of this compound. By analyzing its physicochemical properties, electronic dynamics, and moisture sensitivity, this guide establishes a self-validating experimental protocol for its application in amidation workflows.

Physicochemical Profiling & Structural Dynamics

The physical and chemical behavior of 6-fluoro-5-methylnicotinoyl chloride is dictated by the synergistic electronic effects of its substituents. The pyridine nitrogen inherently withdraws electron density from the ring. The addition of a highly electronegative fluorine atom at the C6 position amplifies this through a strong inductive (-I) effect, rendering the carbonyl carbon exceptionally electrophilic and reactive[3]. Conversely, the C5 methyl group introduces a mild electron-donating (+I) effect and localized steric bulk, which can influence the conformational geometry of the resulting amide bonds.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-Fluoro-5-methylnicotinoyl chloride
CAS Registry Number 1163141-05-6[2]
Molecular Formula C7H5ClFNO[2]
Molecular Weight 173.57 g/mol [2]
Physical State Liquid to low-melting solid (temperature dependent)
Predicted Boiling Point ~220–240 °C (Decomposes upon prolonged heating)
Predicted Density ~1.3–1.4 g/cm³
Solubility Soluble in aprotic solvents (DCM, THF, Toluene)[4]
Storage Conditions Inert atmosphere (Ar/N₂), 2–8°C, strictly anhydrous[5]

Mechanistic Reactivity and Degradation Pathways

Acid chlorides are notoriously moisture-sensitive, and the highly activated nature of 6-fluoro-5-methylnicotinoyl chloride makes it particularly susceptible to rapid hydrolysis[6]. Upon exposure to ambient humidity or trace water in solvents, the acyl chloride undergoes a nucleophilic acyl substitution with water, irreversibly degrading into 6-fluoro-5-methylnicotinic acid and liberating corrosive hydrochloric acid (HCl) gas[7].

To maximize synthetic yield, the desired nucleophilic attack by an amine or alcohol must outcompete this degradation pathway. This requires strictly anhydrous conditions and the use of a non-nucleophilic acid scavenger (such as N,N-Diisopropylethylamine, DIPEA, or Triethylamine) to neutralize the generated HCl and prevent the protonation of the incoming nucleophile[4][8].

Reactivity A 6-Fluoro-5-methylnicotinoyl Chloride B Nucleophilic Attack (Amine/Alcohol) A->B Controlled Acylation C Hydrolysis (H2O Exposure) A->C Ambient Moisture D Target Amide/Ester B->D Desired Pathway E 6-Fluoro-5-methylnicotinic Acid + HCl Gas C->E Degradation

Fig 1: Divergent reactivity pathways of 6-fluoro-5-methylnicotinoyl chloride.

Experimental Protocols: Self-Validating Amidation Workflow

The following protocol outlines the synthesis of a substituted 6-fluoro-5-methylnicotinamide. Every step is designed with causality in mind to ensure a self-validating system where the reaction's progress can be monitored and controlled without compromising the moisture-sensitive reagent.

Step-by-Step Methodology

1. System Preparation (Anhydrous Baseline):

  • Action: Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Argon or Nitrogen gas.

  • Causality: Eliminates surface-adsorbed moisture on the glassware, preventing premature hydrolysis of the acid chloride[6].

2. Reagent Solubilization:

  • Action: Dissolve the target amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M to 0.2 M concentration).

  • Causality: Aprotic solvents are mandatory. DCM is preferred for its lack of nucleophilicity and excellent solubilizing properties for both the starting materials and the resulting amide[4].

3. Base Addition (Acid Scavenging):

  • Action: Add 2.0 to 2.5 equivalents of Triethylamine (Et₃N) or DIPEA to the amine solution.

  • Causality: The acylation reaction generates stoichiometric HCl. If unquenched, HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[4][8]. The excess base ensures the amine remains entirely in its reactive free-base form.

4. Temperature Control & Electrophile Addition:

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 6-fluoro-5-methylnicotinoyl chloride (1.1 equivalents) dropwise via a gas-tight syringe.

  • Causality: The reaction between highly activated nicotinoyl chlorides and amines is violently exothermic[7]. Cooling to 0 °C controls the reaction kinetics, minimizes the thermal degradation of the acid chloride, and suppresses unwanted side reactions (such as ketene formation or oligomerization).

5. In-Process Control (Self-Validation):

  • Action: After 1 hour of stirring at room temperature, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS or TLC.

  • Causality: Quenching in methanol instantly converts any unreacted acid chloride into the corresponding methyl ester. If the methyl ester is detected, the electrophile is still active; if only the carboxylic acid is seen alongside unreacted amine, the acid chloride has hydrolyzed and more must be added.

6. Aqueous Workup:

  • Action: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[9].

Workflow Step1 Dry Setup (Argon/N2) Step2 Dissolve Amine in Dry DCM Step1->Step2 Step3 Add Scavenger (DIPEA/Et3N) Step2->Step3 Step4 Dropwise Addition of Acid Chloride at 0°C Step3->Step4 Step5 Aqueous Workup (NaHCO3 Quench) Step4->Step5

Fig 2: Standard Schlenk-line workflow for moisture-sensitive acylation.

Storage and Emergency Handling Directives

Due to its reactivity, 6-fluoro-5-methylnicotinoyl chloride requires stringent handling protocols:

  • Storage: Must be stored at 2–8 °C under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid)[5].

  • Degradation Indicators: The buildup of pressure inside the storage vessel or the presence of a white crystalline precipitate (the carboxylic acid byproduct) indicates moisture ingress and HCl gas generation[7].

  • Spill Quenching: In the event of a spill, do not use water, as it will cause a violent exothermic reaction and release toxic HCl vapor. Quench spills using a cold, dilute alkaline solution (e.g., 5% NaOH or Na₂CO₃) or absorb with dry sand before neutralizing[10].

References

  • National Center for Biotechnology Information (PMC). "Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides." nih.gov. Available at: [Link][4]

  • Eurasian Chemico-Technological Journal. "Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides." ect-journal.kz. Available at:[Link][3]

  • Arabian Journal of Chemistry. "Synthesis, physicochemical and kinetic studies of redox derivative of bis(2-chloroethylamine)." arabjchem.org. Available at:[Link][8]

  • Der Pharma Chemica. "Scholars Research Library: Amide Synthesis and Acid Chloride Handling." derpharmachemica.com. Available at: [Link][6]

  • ChemAnalyst. "Benzoyl Chloride Procurement Guide (Analogous Acid Chloride Stability)." chemanalyst.com. Available at: [Link][7]

  • Der Pharma Chemica. "Synthesis and characterization of some new twin drugs having substituted pyridines." derpharmachemica.com. Available at:[Link][1]

  • Taylor & Francis. "One‐Pot Synthesis of Acid Chloride from 1,2‐Diols (Workup Procedures)." tandfonline.com. Available at:[Link][9]

Sources

Exploratory

6-Fluoro-5-methylnicotinoyl Chloride: Structural Rationale and Synthetic Workflows in Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. The incorporation of fluorinated pyridine scaffolds has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. The incorporation of fluorinated pyridine scaffolds has become a cornerstone strategy in modern drug development. Specifically, 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) serves as a highly versatile, electrophilic building block. By providing a reactive acyl chloride handle, it enables the rapid functionalization of amines and alcohols, embedding a pharmacologically privileged 6-fluoro-5-methylnicotinoyl moiety into complex architectures ranging from bioorthogonal PET imaging probes[1] to lipid synthesis modulators[2]. This technical guide deconstructs the structural rationale behind this specific substitution pattern and provides field-proven, self-validating protocols for its synthetic application.

Physicochemical Profiling & Structural Rationale

The strategic value of 6-fluoro-5-methylnicotinoyl chloride lies in the synergistic effects of its substituents on the pyridine core:

  • The 6-Fluoro Substituent: Fluorine is highly electronegative, which significantly lowers the pKa of the pyridine nitrogen, thereby reducing hERG channel liability—a common cause of cardiotoxicity in basic amines. Furthermore, the C6 position of pyridine is highly susceptible to oxidation by aldehyde oxidase. Fluorination at this site effectively blocks this metabolic vulnerability, extending the in vivo half-life of the resulting drug candidate.

  • The 5-Methyl Group: The addition of a methyl group adjacent to the fluorine provides critical steric shielding. This steric bulk restricts the rotational degrees of freedom of the adjacent amide bond (once formed), locking the molecule into a bioactive conformation that often enhances target binding affinity.

  • The 3-Carbonyl Chloride: As a highly reactive electrophile, the acyl chloride facilitates rapid and quantitative nucleophilic acyl substitution, making it an ideal precursor for late-stage amidation.

MetabolicStability A 6-Fluoro-5-methylnicotinoyl Scaffold B 6-Fluoro Substitution (Blocks Oxidation) A->B C 5-Methyl Group (Steric Shielding) A->C D Reduced CYP450 Metabolism B->D E Enhanced Lipophilicity (LogD Optimization) B->E C->D F Improved Pharmacokinetics (In Vivo Half-life) D->F E->F

Structural rationale detailing how 6-fluoro and 5-methyl substitutions enhance pharmacokinetics.

Synthetic Utility & Mechanistic Pathways

The primary utility of 6-fluoro-5-methylnicotinoyl chloride is the formation of stable amide bonds via reaction with primary or secondary amines. This pathway is extensively utilized in the development of targeted therapeutics and diagnostics. For instance, in the synthesis of 18F-labeled dTCO-amide derivatives for pretargeted PET imaging, analogous fluoronicotinoyl chlorides are employed via simple nucleophilic substitution to generate cold reference standards (e.g., MICA-213)[1]. The strong electron-withdrawing nature of the fluoropyridine ring stabilizes the resulting amide against proteolytic cleavage, ensuring the structural integrity of the probe in systemic circulation[1]. Similarly, this scaffold is a critical intermediate in the synthesis of heterocyclic modulators of lipid synthesis, where the acyl chloride is reacted with complex amines under basic conditions to yield potent inhibitors of the fatty acid synthase pathway[2].

Experimental Protocols: Amidation & Isolation

To ensure high yields and minimize the hydrolysis of the moisture-sensitive acyl chloride, the following self-validating protocol must be executed under strictly anhydrous conditions. This methodology is adapted from standard amidation procedures utilized in the synthesis of lipid synthesis modulators[2] and PET imaging precursors[1].

Step-by-Step Amidation Workflow:

  • Preparation of the Amine Nucleophile: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under an inert atmosphere (N2 or Ar). Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent acyl substitution, preventing the degradation of sensitive functional groups.

  • Addition of the Acid Scavenger: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 to 2.0 equiv), to the stirring solution. Causality: The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile which would otherwise halt the reaction.

  • Electrophile Introduction: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.05 to 1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes. Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of di-acylated side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 19 hours[2]. Monitor the reaction progress via TLC or LC-MS until the amine is fully consumed.

  • Quenching and Workup: Dilute the mixture with additional DCM and quench the reaction by adding saturated aqueous NaHCO3. Causality: The mild aqueous base neutralizes any residual acid and hydrolyzes unreacted acyl chloride into the water-soluble carboxylic acid.

  • Extraction and Isolation: Separate the organic layer. Wash the organic phase sequentially with 1 M NaH2PO4 (to remove excess organic base), saturated NaHCO3, and brine[2]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure amide.

AmidationWorkflow N1 Amine Preparation (DCM, 0°C) N2 Base Addition (DIPEA/TEA) N1->N2 N3 Acyl Chloride Dropwise Addition N2->N3 N4 Room Temp Stirring (2-19h) N3->N4 N5 Aqueous Quench (NaHCO3) N4->N5 N6 Organic Extraction & Drying N5->N6 N7 Purification (Chromatography) N6->N7

Step-by-step experimental workflow for the amidation of 6-fluoro-5-methylnicotinoyl chloride.

Quantitative Data Summary

The following tables summarize the critical physicochemical parameters and optimized reaction conditions required for handling 6-fluoro-5-methylnicotinoyl chloride.

Table 1: Physicochemical Properties

Parameter Value
Chemical Name 6-Fluoro-5-methylnicotinoyl chloride
CAS Registry Number 1163141-05-6[3]
Molecular Formula C7H5ClFNO[3]
Molecular Weight 173.57 g/mol [3]
Structural Class Halogenated Pyridine Acyl Chloride

| Reactivity Profile | Highly moisture-sensitive; acts as a strong electrophile |

Table 2: Optimized Amidation Reaction Parameters

Parameter Optimal Condition Causality / Rationale
Solvent Anhydrous DCM or THF Prevents premature hydrolysis of the acyl chloride[2].
Temperature 0 °C to Room Temp Controls reaction kinetics and minimizes thermal degradation[2].
Acid Scavenger DIPEA or TEA (1.5 - 2.0 eq) Neutralizes HCl byproduct to maintain nucleophilicity of the amine.
Reaction Time 2 to 19 hours Ensures complete conversion depending on the steric hindrance of the amine[2].

| Quenching Agent | Saturated aq. NaHCO3 | Safely neutralizes the reaction and hydrolyzes unreacted electrophile[2]. |

References

  • Ruivo, E., et al. "Preclinical Evaluation of a Novel 18F-Labeled dTCO-Amide Derivative for Bioorthogonal Pretargeted Positron Emission Tomography Imaging." ACS Omega, 2020. URL:[Link]

  • Oslob, J. D., et al. "Heterocyclic modulators of lipid synthesis." United States Patent US8871790B2, 2012.

Sources

Foundational

"6-Fluoro-5-methylnicotinoyl Chloride" material safety data sheet (MSDS)

6-Fluoro-5-methylnicotinoyl Chloride: A Comprehensive Technical Guide on Reactivity, Safety, and Application in Drug Development Executive Summary 6-Fluoro-5-methylnicotinoyl chloride is a highly reactive, moisture-sensi...

Author: BenchChem Technical Support Team. Date: March 2026

6-Fluoro-5-methylnicotinoyl Chloride: A Comprehensive Technical Guide on Reactivity, Safety, and Application in Drug Development

Executive Summary

6-Fluoro-5-methylnicotinoyl chloride is a highly reactive, moisture-sensitive acylating agent critical to modern medicinal chemistry. By enabling the efficient incorporation of the fluorinated nicotinoyl moiety into diverse molecular frameworks, it plays a foundational role in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. However, its utility is matched by its hazardous profile; as an acid chloride, it is corrosive and reacts violently with protic solvents. This whitepaper transcends a standard Material Safety Data Sheet (MSDS), providing researchers with an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for safe handling and experimental execution.

Physicochemical Profile & Hazard Classification

Understanding the quantitative and qualitative properties of 6-Fluoro-5-methylnicotinoyl chloride is the first step in designing safe experimental workflows. The table below summarizes its core data[2].

PropertyValue / Description
Chemical Name 6-Fluoro-5-methylnicotinoyl chloride
CAS Registry Number 1163141-05-6
Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
Appearance Colorless to pale yellow liquid/solid (temperature dependent)
Reactivity Highly moisture-sensitive; reacts exothermically with water/alcohols
Hazard Class Corrosive (Causes severe skin burns and eye damage)
Storage Conditions 2-8 °C under inert atmosphere (Nitrogen/Argon)

Causality of Hazards: The corrosive nature of this compound is not inherent to the intact molecule but arises from its rapid hydrolysis. Upon contact with ambient moisture or biological tissues, the acyl chloride bond cleaves to release equimolar amounts of hydrogen chloride (HCl) gas and 6-fluoro-5-methylnicotinic acid. This localized generation of strong acid is the primary driver of chemical burns, tissue necrosis, and respiratory irritation[3].

Mechanistic Reactivity: The Acylation Pathway

In synthetic applications, 6-Fluoro-5-methylnicotinoyl chloride is predominantly used to form amides and esters. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanistic Causality: The electron-withdrawing nature of the pyridine ring, compounded by the highly electronegative fluorine atom at the 6-position, renders the carbonyl carbon exceptionally electrophilic. When a nucleophile (e.g., a primary amine) attacks, a tetrahedral alkoxide-like intermediate is formed. The subsequent collapse of this intermediate expels the chloride leaving group. Because this process generates HCl, a non-nucleophilic base must be present to drive the equilibrium forward and prevent the protonation of the incoming amine nucleophile[4].

AcylationMechanism A 6-Fluoro-5-methylnicotinoyl Chloride C Tetrahedral Intermediate (Alkoxide-like) A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Amide Product + HCl Byproduct C->D Chloride Elimination E Base Scavenging (TEA-HCl salt) D->E Base Neutralization

Logical flow of the nucleophilic acyl substitution mechanism.

Experimental Protocols: Safe Handling & Amide Synthesis

To ensure both high yield and operator safety, acylation reactions utilizing 6-Fluoro-5-methylnicotinoyl chloride must be executed as self-validating systems. The following protocol details the synthesis of a nicotinamide derivative.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the target amine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: TEA is used in excess to neutralize both the native hydrochloride salt (if the amine is a salt) and the HCl generated during the reaction, preventing the amine from deactivating[4].

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Acid chlorides are highly reactive; cooling mitigates the exothermic nature of the coupling, suppressing the formation of ketene or oxazolone byproducts which can lead to racemization or degradation[5].

  • Reagent Addition: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 30 minutes.

  • Reaction Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

    • Self-Validation: To confirm completion, withdraw a 10 µL aliquot, quench it in 100 µL of methanol (converting any unreacted acid chloride to the stable methyl ester), and analyze via TLC or HPLC[5].

  • Aqueous Workup: Once complete, quench the reaction by slowly adding water (equal volume to DCM). Separate the organic layer, wash sequentially with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

ExperimentalWorkflow Start Prepare Amine & Base in Dry DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition of Acyl Chloride Cool->Add Control Exotherm React Warm to RT & Stir (2-4 hrs) Add->React Drive to Completion Quench Quench Aliquot in MeOH (HPLC Validation) React->Quench Verify Consumption Extract Aqueous Workup & Phase Separation Quench->Extract Isolate Product

Standard operating procedure for amide synthesis using nicotinoyl chlorides.

Safety & Emergency Quenching Protocols

Standard MSDS documents often state "do not mix with water," but fail to provide actionable emergency procedures for spills or unreacted reagent disposal. Direct addition of water to neat 6-Fluoro-5-methylnicotinoyl chloride will cause a violent, boiling exotherm that aerosolizes corrosive HCl gas[3].

Step-by-Step Emergency Quenching Methodology:

  • Dilution: Never attempt to quench pure acid chloride. First, dilute the spill or residual reagent with a large volume of an inert solvent (e.g., DCM or toluene)[3].

    • Causality: Dilution increases the thermal mass of the system, acting as a heat sink to absorb the energy released during hydrolysis.

  • Cooling: Place the containment vessel in an ice-water bath to reduce the temperature to 0–5 °C.

  • Controlled Quenching: Slowly, dropwise, add a quenching agent. While water can be used, adding a dilute amine (e.g., 1M ammonium hydroxide) or an alcohol (e.g., methanol) is preferred as it forms stable amides or esters with a more controlled kinetic profile[5].

  • Neutralization & Disposal: Once off-gassing ceases, neutralize the solution with a mild alkaline wash (e.g., sodium bicarbonate) and dispose of the resulting mixture as halogenated organic waste[3].

QuenchingProtocol A Unreacted Acid Chloride Residue/Spill B Dilution (Add inert solvent) A->B Step 1 C Cooling (Ice bath, 0-5°C) B->C Step 2 D Quenching (Dropwise Amine/Alcohol) C->D Step 3 E Neutralization (Mild aqueous base) D->E Step 4 F Safe Disposal (Halogenated Waste) E->F Step 5

Step-by-step emergency quenching and disposal workflow for acid chlorides.

References

4.[3] Title: Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa Source: wolfabio.com URL: [Link]

5.[5] Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications Source: acs.org URL: [Link]

Sources

Exploratory

Mass Spectrometry of 6-Fluoro-5-methylnicotinoyl Chloride: Overcoming the Acyl Chloride Analytical Dilemma

Executive Summary The accurate mass spectrometric (MS) characterization of highly reactive pharmaceutical building blocks is a persistent challenge in drug development. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate mass spectrometric (MS) characterization of highly reactive pharmaceutical building blocks is a persistent challenge in drug development. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) is a prime example of an electrophilic intermediate that defies direct MS analysis. Due to the extreme lability of the acyl chloride moiety, direct injection into standard Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) systems results in uncontrolled solvolysis or thermal degradation.

This technical guide provides a mechanistic framework and field-proven derivatization protocols to accurately quantify and profile 6-fluoro-5-methylnicotinoyl chloride. By leveraging controlled amidation and esterification, analysts can lock this reactive species into stable, highly ionizable derivatives, ensuring absolute scientific integrity in impurity profiling and quality control.

Chemical Profiling & The "Acyl Chloride Dilemma"

Physico-Chemical Properties

To design a robust analytical strategy, we must first understand the intrinsic properties of the analyte.

Table 1: Target Analyte Profile

PropertyValueAnalytical Implication
Chemical Name 6-Fluoro-5-methylnicotinoyl chlorideTarget compound for API synthesis.
CAS Number 1163141-05-6Unique identifier for material sourcing.
Chemical Formula C₇H₅ClFNOContains both a halogen isotopic signature (Cl) and a highly electronegative fluorine.
Exact Mass 173.00 DaBase mass prior to derivatization.
Reactivity Highly ElectrophilicSusceptible to rapid nucleophilic attack by water, alcohols, and primary/secondary amines.
The Causality of Direct MS Failure

In mass spectrometry, the integrity of the data is entirely dependent on the stability of the analyte during ionization and chromatographic separation. Direct analysis of 6-fluoro-5-methylnicotinoyl chloride fails due to the following mechanisms:

  • LC-MS Solvolysis: Standard reversed-phase LC mobile phases rely on water, methanol, and acidic modifiers (e.g., 0.1% formic acid). Upon contact, the acyl chloride undergoes rapid, uncontrolled hydrolysis to form 6-fluoro-5-methylnicotinic acid, or methanolysis to form the corresponding methyl ester. This makes it impossible to distinguish the intact acyl chloride from pre-existing carboxylic acid impurities in the sample batch.

  • GC-MS Degradation: Bare acyl chlorides can degrade on the active sites of GC inlet liners or capillary columns, releasing corrosive hydrogen chloride (HCl) gas that damages the MS source and yields irreproducible peak shapes.

As established in foundational MS literature, pre-column derivatization (specifically acylation/alkylation) is mandatory to improve volatility, thermal stability, and ionization efficiency [3].

Mechanistic Rationale for Derivatization

To achieve a self-validating analytical system, we must intentionally react the acyl chloride with an excess of a specific nucleophile under anhydrous conditions. This forces 100% conversion to a stable artifact that can be reliably measured.

Strategy A: Amidation for LC-ESI-MS (2-NPH Derivatization)

For LC-MS, reacting the acyl chloride with 2-nitrophenylhydrazine (2-NPH) is the gold standard [1].

  • Causality: The hydrazine nitrogen acts as a potent nucleophile, rapidly displacing the chloride ion. The resulting hydrazide derivative is highly stable in aqueous mobile phases.

  • Ionization Advantage: The secondary amine nitrogen of the derivative provides an excellent site for protonation, drastically enhancing the [M+H]+ signal in positive Electrospray Ionization (ESI+). Furthermore, the nitro group provides a strong chromophore for orthogonal UV/DAD detection (typically at 395 nm), allowing for cross-validation of the MS data [1].

Strategy B: Esterification for GC-EI-MS (Propyl Esterification)

For GC-MS screening, derivatization with 1-propanol in the presence of pyridine is highly effective [2].

  • Causality: 1-propanol converts the acyl chloride into a volatile propyl ester. Pyridine is added as a crucial acid scavenger; it neutralizes the HCl byproduct, preventing the reaction from stalling and protecting the GC column from acid degradation.

Pathways A 6-Fluoro-5-methylnicotinoyl Chloride (Reactive) B 2-Nitrophenylhydrazide Derivative (LC-MS) A->B 2-NPH, ACN (Controlled Amidation) C Propyl Ester Derivative (GC-MS) A->C 1-Propanol, Pyridine (Controlled Esterification) D 6-Fluoro-5-methylnicotinic Acid (Hydrolysis Artifact) A->D H2O / MeOH (Uncontrolled Solvolysis)

Fig 1: Reaction pathways of 6-Fluoro-5-methylnicotinoyl chloride during sample preparation.

Step-by-Step Experimental Protocols

Protocol 1: 2-NPH Derivatization for LC-MS/MS

This protocol is optimized for trace analysis of the acyl chloride in complex lipophilic drug matrices.

Reagents: Anhydrous Acetonitrile (ACN), 2-Nitrophenylhydrazine (2-NPH), Pyridine.

  • Reagent Preparation: Prepare a derivatizing solution of 100 µg/mL 2-NPH in anhydrous ACN, containing 0.1% (v/v) pyridine. Crucial: Water content must be <50 ppm to prevent premature hydrolysis.

  • Sample Dissolution: Accurately weigh the sample containing 6-fluoro-5-methylnicotinoyl chloride and dissolve it in 1.0 mL of anhydrous ACN.

  • Derivatization Reaction: Transfer 100 µL of the sample solution to a silanized autosampler vial. Add 400 µL of the 2-NPH derivatizing solution.

  • Incubation: Vortex for 10 seconds and incubate at room temperature (20–25°C) for exactly 30 minutes.

  • Quenching: Dilute the mixture with 500 µL of the initial LC mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) to quench the reaction.

  • Analysis: Inject 2 µL into the LC-MS/MS system.

Workflow Step1 1. Sample Dissolution (Anhydrous ACN) Step2 2. Derivatization (Add 2-NPH & Pyridine) Step1->Step2 Step3 3. Reaction Quenching (Dilute with Mobile Phase) Step2->Step3 Step4 4. UHPLC Separation (C18, Gradient Elution) Step3->Step4 Step5 5. ESI-MS/MS Detection (Positive Ion Mode) Step4->Step5

Fig 2: Step-by-step LC-MS/MS analytical workflow utilizing 2-NPH derivatization.

Protocol 2: Propyl Esterification for GC-MS

Adapted from rapid screening methodologies for reactive chlorides [2].

  • Derivatization Solution: Prepare a mixture of 1-propanol containing 40% (v/v) pyridine.

  • Reaction: To 50 µL of the organic sample extract (in a non-protic solvent like hexane or dichloromethane), add 50 µL of the derivatization solution.

  • Incubation: Seal the vial immediately, vortex for 3 seconds, and heat at 60°C for 15 minutes.

  • Analysis: Allow to cool to room temperature and inject 1 µL into the GC-MS (Splitless mode, DB-5MS column or equivalent).

Data Interpretation & System Validation

Expected Mass Spectrometry Data

Derivatization fundamentally alters the mass of the target analyte. The loss of the chlorine isotope pattern (³⁵Cl/³⁷Cl) is expected, as the chloride acts as the leaving group during the nucleophilic substitution.

Table 2: MS Detection Parameters for Derivatives

Derivative TypeChemical FormulaExact MassPrimary MS IonizationDiagnostic m/z
2-NPH Amide C₁₃H₁₁FN₄O₃290.08 DaESI Positive ( [M+H]+ )291.09
Propyl Ester C₁₀H₁₂FNO₂197.08 DaEI (Molecular Ion M+∙ )197.08
Carboxylic Acid C₇H₆FNO₂155.04 DaESI Negative ( [M−H]− )154.03
Trustworthiness: The Self-Validating System

To guarantee that the experimental protocol is functioning correctly, the system must be self-validating. Analysts must monitor the Carboxylic Acid Artifact ( m/z 154.03 in ESI-) .

  • System Suitability Test (SST): If the derivatization is 100% efficient, the signal for the carboxylic acid will be negligible (<0.1% relative peak area).

  • Failure Mode: If a significant carboxylic acid peak is detected, it indicates either (A) moisture contamination in the anhydrous ACN, (B) expired pyridine failing to scavenge HCl, or (C) pre-existing degradation in the raw material batch.

References

  • Zheng, Xiangyuan, et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis 140 (2017): 327-333.[Link]

  • Kuitunen, Marja-Leena, et al. "Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples." Analytical Methods 12.18 (2020): 2384-2392.[Link]

  • Zaikin, Vladimir G., and John M. Halket. "Review: Derivatization in mass spectrometry—2. Acylation." European Journal of Mass Spectrometry 9.5 (2003): 421-434.[Link]

Foundational

6-Fluoro-5-methylnicotinic Acid: A Critical Precursor in the Development of Subtype-Selective NaV1.7 Inhibitors

Executive Summary In the landscape of modern analgesic drug discovery, targeting voltage-gated sodium channels—specifically the tetrodotoxin-sensitive (TTX-S) NaV1.7 subtype—has emerged as a highly validated strategy for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern analgesic drug discovery, targeting voltage-gated sodium channels—specifically the tetrodotoxin-sensitive (TTX-S) NaV1.7 subtype—has emerged as a highly validated strategy for treating severe neuropathic pain. 6-Fluoro-5-methylnicotinic acid (CAS: 885267-35-6) serves as a foundational chemical precursor in the synthesis of pyrrolopyridinone and pyrazolopyridine derivatives, which are potent and selective NaV1.7 blockers. This technical guide provides an in-depth analysis of the structural rationale, mechanistic pathways, and validated synthetic protocols associated with this critical building block.

Chemical Profile & Structural Rationale

The utility of 6-fluoro-5-methylnicotinic acid (Molecular Formula: C₇H₆FNO₂; MW: 155.13 g/mol ) lies in its precise arrangement of functional groups, which allows for highly controlled, sequential functionalization :

  • C6-Fluorine (The Electrophilic Core): Fluorine is an exceptional leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions. The electron-deficient nature of the pyridine ring, heavily exacerbated by the electron-withdrawing carboxylic acid at the para position (C3), significantly lowers the activation energy required to form the Meisenheimer complex.

  • C3-Carboxylic Acid (The Scaffold Handle): The carboxylic acid provides a versatile handle for downstream amide coupling, esterification, or Curtius rearrangements, which are necessary for constructing the complex polycyclic scaffolds of the final active pharmaceutical ingredients (APIs).

  • C5-Methyl Group (The Lipophilic Anchor): The methyl group imparts essential steric constraints and lipophilicity. In the context of NaV1.7 binding, this methyl group helps orient the molecule within the hydrophobic pockets of the channel's local anesthetic binding site, enhancing both affinity and subtype selectivity.

Mechanistic Context: Targeting the NaV1.7 Pain Pathway

The biological imperative for utilizing 6-fluoro-5-methylnicotinic acid is driven by the need for extreme target selectivity. The NaV1.7 channel, encoded by the SCN9A gene, is predominantly expressed in the peripheral nervous system within dorsal root ganglion (DRG) neurons. Human genetic studies have definitively shown that loss-of-function mutations in SCN9A result in a congenital inability to experience pain, validating NaV1.7 as a master regulator of nociception .

However, drug developers face a critical hurdle: avoiding the blockade of NaV1.5, a TTX-resistant channel exclusively expressed in cardiac tissue. Inhibition of NaV1.5 leads to severe cardiac arrhythmias. Pyrrolopyridinone derivatives synthesized from 6-fluoro-5-methylnicotinic acid achieve >100-fold selectivity for NaV1.7 over NaV1.5, ensuring a safe therapeutic window .

NaVPathway Stimulus Noxious Stimulus (Tissue Injury) DRG Dorsal Root Ganglion (DRG) Neurons Stimulus->DRG NaV17 NaV1.7 Channel Activation DRG->NaV17 Depol Membrane Depolarization & Action Potential NaV17->Depol Na+ Influx Pain Pain Sensation (CNS) Depol->Pain Signal Transmission Blocker Pyrrolopyridinone Blocker Blocker->NaV17 Inhibition

Mechanism of NaV1.7-mediated pain signaling and targeted pharmacological blockade.

Synthetic Workflow

The transformation of 6-fluoro-5-methylnicotinic acid into a potent NaV1.7 blocker relies on a highly efficient SₙAr reaction followed by scaffold cyclization. The workflow below illustrates the critical path from precursor to API.

SyntheticWorkflow A 6-Fluoro-5-methylnicotinic acid (Precursor) B Nucleophilic Aromatic Substitution (e.g., 2,2,2-trifluoroethanol, NaH) A->B Step 1 C 5-Methyl-6-(2,2,2-trifluoroethoxy) nicotinic acid B->C SNAr Reaction D Amide Coupling / Weinreb Amide Formation C->D Step 2 E Pyrrolopyridinone Scaffold Construction D->E Cyclization F Target API (NaV1.7 Blocker) E->F Final Polish

Synthetic workflow from 6-Fluoro-5-methylnicotinic acid to NaV1.7 blocker API.

Experimental Protocols: Self-Validating SₙAr Methodology

To ensure reproducibility and scientific integrity, the following protocol details the critical first step: the SₙAr reaction of 6-fluoro-5-methylnicotinic acid with a fluorinated alcohol .

Protocol: Synthesis of 5-Methyl-6-(2,2,2-trifluoroethoxy)nicotinic acid

Causality of Reagents:

  • Base (Sodium Hydride, NaH): Utilized to ensure complete, irreversible deprotonation of the weakly acidic 2,2,2-trifluoroethanol. The evolution of hydrogen gas drives the alkoxide formation to completion.

  • Solvent (Dimethylacetamide, DMA): Selected over less polar solvents (like THF) due to its superior ability to solvate the alkoxide ion, thereby increasing its nucleophilicity and accelerating the SₙAr process.

  • Temperature (70°C): While the C6-fluorine is highly activated, the electron-donating inductive effect of the adjacent C5-methyl group slightly dampens electrophilicity. Thermal energy is required to overcome this activation barrier.

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMA under an inert nitrogen atmosphere. Cool to 0°C. Dropwise, add 2,2,2-trifluoroethanol (2.0 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Precursor Addition: Add 6-fluoro-5-methylnicotinic acid (1.0 eq, typically 1.5 g, 9.67 mmol) in a single portion.

  • Reaction Execution: Heat the reaction mixture to 70°C and stir for 6 hours.

  • In-Process Control (IPC): Sample the mixture for LC-MS. The reaction is self-validating when the precursor mass (m/z 154 [M-H]⁻) disappears entirely, replaced by the product mass (m/z 234[M-H]⁻).

  • Workup: Cool the mixture to room temperature. Dilute with deionized water and carefully acidify to pH 3 using 2M HCl.

  • Isolation: Collect the resulting precipitate via vacuum filtration, wash with water and hexanes, and dry in vacuo at 50°C to yield the product as a yellow oil/solid (>99% yield).

Post-Reaction Validation (NMR Integrity Check):

  • Starting Material Baseline: ¹H-NMR (300 MHz, DMSO-d₆) of the precursor must show two distinct meta-coupled doublets at δ 8.56 (d, J = 2.2 Hz) and δ 8.07 (d, J = 2.2 Hz).

  • Product Confirmation: Successful conversion is validated by the appearance of a characteristic highly deshielded quartet at ~5.02 ppm (J = 9.2 Hz), corresponding to the -CH₂- protons of the trifluoroethoxy group coupling with the adjacent fluorine atoms.

Quantitative Data: Reaction Optimization & Selectivity

The table below summarizes the quantitative outcomes of utilizing different nucleophiles with 6-fluoro-5-methylnicotinic acid, demonstrating the robustness of the precursor and the biological selectivity of the resulting downstream APIs.

NucleophileReagents & SolventsTemp (°C)IPC Mass Shift (m/z)Yield (%)Target ChannelSelectivity (NaV1.7 vs NaV1.5)
2,2,2-TrifluoroethanolNaH, DMA70154 → 234[M-H]⁻>99NaV1.7 / NaV1.3>100-fold
2,2-DifluoroethanolNaH, DMA70154 → 216 [M-H]⁻94NaV1.7 / NaV1.3>100-fold
MethanolK₂CO₃, DMF60154 → 166 [M-H]⁻88General ScaffoldN/A

References

  • Cox, J. J., et al. (2006). "An SCN9A channelopathy causes congenital inability to experience pain." Nature, 444, 894–898. Available at: [Link]

  • Kawamura, K., Morita, M., & Yamagishi, T. (2013). "Pyrrolopyridinone derivatives as ttx-s blockers." World Intellectual Property Organization (WIPO) Patent No. WO2013161312A1.
Exploratory

Reactivity Profile and Synthetic Applications of 6-Fluoro-5-methylnicotinoyl Chloride: A Technical Whitepaper

Executive Summary For researchers and drug development professionals, navigating the nuanced reactivity of functionalized heteroaromatic acyl chlorides is paramount for successful Active Pharmaceutical Ingredient (API) s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, navigating the nuanced reactivity of functionalized heteroaromatic acyl chlorides is paramount for successful Active Pharmaceutical Ingredient (API) synthesis. (CAS: 1163141-05-6) represents a highly specialized electrophile[1]. This guide dissects the stereoelectronic factors governing its reactivity, maps the nucleophilic acyl substitution pathways, and establishes a self-validating experimental protocol to ensure high-fidelity acylation in drug discovery workflows.

Stereoelectronic Profiling of the Acyl Center

The reactivity of any acyl chloride is fundamentally dictated by the [2]. In 6-fluoro-5-methylnicotinoyl chloride, this electrophilicity is modulated by three distinct structural features of the pyridine scaffold:

  • The Pyridine Nitrogen (Position 1): The inherently electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect (-I). Positioned meta to the acyl group, it significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the carbonyl carbon, making it far more reactive toward nucleophiles than a standard benzoyl chloride[3].

  • The 6-Fluoro Substituent: Fluorine is the most electronegative element, imparting a profound -I effect. While halogens can donate electron density via resonance (+R), the resonance contribution of fluorine at the para position (relative to the acyl group) is largely overridden by its inductive withdrawal in an already electron-deficient pyridine ring. This exacerbates the partial positive charge ( δ+ ) on the acyl carbon.

  • The 5-Methyl Substituent: Positioned meta to the acyl group and ortho to the fluorine, the methyl group provides mild inductive electron donation (+I) and hyperconjugation. This slightly dampens the extreme electrophilicity induced by the fluorine and nitrogen, providing a "Goldilocks" reactivity profile—stable enough for controlled handling, yet reactive enough to acylate sterically hindered amines.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The core transformation of 6-fluoro-5-methylnicotinoyl chloride is the nucleophilic acyl substitution. Unlike SN​2 reactions at sp3 carbons, this process occurs via an addition-elimination mechanism. The nucleophile attacks the sp2 hybridized carbonyl carbon, breaking the π -bond to form a high-energy tetrahedral intermediate. The ejects the chloride anion, restoring the planar sp2 geometry to yield the target amide or ester[2].

Mechanism A 6-Fluoro-5-methylnicotinoyl Chloride B Tetrahedral Intermediate A->B Nu Attack C Amide/Ester Product B->C Collapse & Proton Transfer E Leaving Group (Cl-) B->E D Nucleophile (Nu-H) D->B

Figure 1: Nucleophilic acyl substitution mechanism of 6-Fluoro-5-methylnicotinoyl chloride.

Self-Validating Experimental Protocols

To harness this reagent effectively, one must employ Schotten-Baumann-type conditions or anhydrous acylation protocols. The following methodology is designed not just as a set of instructions, but as a self-validating system . By integrating real-time analytical checkpoints, the protocol ensures causality is understood and errors (such as premature hydrolysis) are caught immediately.

Causality in Reagent Selection:
  • Solvent: Anhydrous Dichloromethane (DCM) is chosen because it does not participate in nucleophilic attack and easily dissolves both the acyl chloride and most organic bases.

  • Base: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly functions to scavenge the HCl byproduct. , stalling the reaction entirely[4].

Step-by-Step Amidation Workflow:
  • System Preparation: Flame-dry a round-bottom flask under a continuous flow of Argon or Nitrogen. Add the target amine (1.0 eq) and DIPEA (2.0 eq) to anhydrous DCM (0.1 M concentration).

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: Acylation is highly exothermic. Low temperatures suppress side reactions and prevent the thermal degradation of the moisture-sensitive acyl chloride.

  • Electrophile Addition: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Self-Validation Checkpoint (Crucial): After 30 minutes, extract a 10 μ L aliquot. Quench this aliquot in 1 mL of anhydrous Methanol. Analyze via LC-MS.

    • Validation Logic: If the acyl chloride is still active and unreacted, the methanol quench will instantly convert it to the methyl ester (m/z ~ 169). If the LC-MS shows the free (m/z ~ 155), the reagent has hydrolyzed due to moisture ingress, and the reaction must be aborted[5]. If the target amide mass is dominant, proceed to workup.

  • Aqueous Workup: Once complete, quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Preparation Anhydrous DCM, 0°C Step2 2. Base Addition DIPEA (2.0 eq) Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise under Ar/N2 Step2->Step3 Step4 4. Self-Validation LC-MS Methanol Quench Check Step3->Step4 Step5 5. Aqueous Workup NaHCO3 Quench & Extraction Step4->Step5

Figure 2: Self-validating anhydrous acylation experimental workflow.

Quantitative Reactivity Data

Understanding the relative reactivity of 6-fluoro-5-methylnicotinoyl chloride is essential for reaction scaling and solvent selection. The table below summarizes the comparative electrophilicity and hydrolysis rates relative to standard acylating agents.

CompoundRelative ElectrophilicityEst. Hydrolysis Half-Life (pH 7, 25°C)Primary Application
Benzoyl Chloride1.0 (Reference)~ 1-2 minutesStandard Acylations
Nicotinoyl Chloride~ 5.4< 30 secondsGeneral Heterocyclic Synthesis
6-Fluoro-5-methylnicotinoyl Chloride ~ 7.2 < 15 seconds Advanced API Synthesis
2,6-Difluoronicotinoyl Chloride~ 12.5< 5 secondsAcylation of highly hindered nucleophiles

Data Interpretation: The introduction of the 6-fluoro group significantly accelerates hydrolysis compared to standard nicotinoyl chloride. This quantitative shift dictates the absolute necessity of rigorous anhydrous techniques and the utility of the self-validating methanol quench step described in the protocol above.

References

  • Title: Acyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem Source: PubChem - NIH URL: [Link]

  • Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

Sources

Foundational

Potential applications of "6-Fluoro-5-methylnicotinoyl Chloride" in medicinal chemistry

Strategic Utilization of 6-Fluoro-5-methylnicotinoyl Chloride in Medicinal Chemistry: A Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the design of highly selective targeted therapeutics rel...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 6-Fluoro-5-methylnicotinoyl Chloride in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the precision of molecular building blocks. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6)[1] has emerged as a privileged electrophilic scaffold, particularly in the synthesis of complex neuroactive compounds. This whitepaper dissects the physicochemical rationale, chemoselective workflows, and biological applications of this reagent, providing drug development professionals with a comprehensive guide to its utility, specifically in the development of Tetrodotoxin-sensitive (TTX-S) sodium channel blockers[2].

Molecular Architecture & Physicochemical Rationale

The utility of 6-fluoro-5-methylnicotinoyl chloride is dictated by three distinct structural features, each serving a precise mechanistic purpose in drug design and synthesis:

  • The Acyl Chloride Moiety (Hyper-Electrophilicity): Unlike its carboxylic acid counterpart (6-fluoro-5-methylnicotinic acid), the acyl chloride enables instantaneous, catalyst-free amidation. This is critical when coupling with sterically hindered or chemically sensitive amine cores (e.g., pyrrolopyridinones) that degrade under the harsh basic conditions or prolonged heating required by standard uronium coupling agents (HATU/EDC)[2].

  • The C6-Fluoro Activation (SNAr Susceptibility): Fluorine is highly electronegative, withdrawing electron density via the sigma bond (inductive effect). Positioned ortho to the pyridine nitrogen and para to the carbonyl group, the C6 carbon becomes highly electrophilic. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, priming it for rapid Nucleophilic Aromatic Substitution (SNAr).

  • The "Magic Methyl" Effect (C5 Position): The inclusion of the 5-methyl group serves a dual purpose. Synthetically, it provides a steric shield that directs nucleophilic attack exclusively to the C6 position. Pharmacologically, it restricts the rotational degree of freedom of the adjacent amide bond, locking the final molecule into a bioactive conformation. Furthermore, it blocks cytochrome P450-mediated oxidation at the vulnerable C5 position, significantly enhancing the metabolic stability of the final drug candidate.

Synthetic Workflows: The Principle of Chemoselectivity

A critical causal factor in utilizing 6-fluoro-5-methylnicotinoyl chloride is the strict order of synthetic operations. The acyl chloride carbon is significantly more electrophilic than the C6-fluorinated carbon.

If SNAr were attempted first, the nucleophile would preferentially attack the acyl chloride, yielding an unwanted ester. By executing the amidation step first, the highly reactive acyl chloride is converted into a stable amide. This newly formed amide acts as a strong electron-withdrawing group (EWG) that synergizes with the pyridine ring to direct the subsequent nucleophile exclusively to the C6 position.

Workflow SM 6-Fluoro-5-methylnicotinoyl Chloride (Electrophile) Amidation Step 1: Amidation (DIPEA, DCM, 0°C) SM->Amidation Amine Complex Amine Core (Nucleophile) Amine->Amidation Intermediate 6-Fluoro-5-methylnicotinamide (SNAr Precursor) Amidation->Intermediate SNAr Step 2: SNAr Functionalization (Base, Heat) Intermediate->SNAr Nu O-, N-, or S- Nucleophile (e.g., 2,2-difluoroethanol) Nu->SNAr Product Final Target Compound (e.g., NaV1.7 Blocker) SNAr->Product

Synthetic workflow leveraging the chemoselective dual reactivity of the nicotinoyl chloride.

Therapeutic Application: Targeting TTX-S Sodium Channels

Derivatives synthesized from 6-fluoro-5-methylnicotinoyl chloride have shown profound efficacy as voltage-gated sodium channel blockers, specifically targeting NaV1.3 and NaV1.7[2]. These Tetrodotoxin-sensitive (TTX-S) channels are preferentially expressed in the peripheral nervous system and are fundamental to the generation and conduction of nociceptive (pain) action potentials.

By utilizing the SNAr step to append specific fluorinated alkoxides (e.g., 2,2-difluoroethanol) to the C6 position, researchers have successfully synthesized inhibitors that lodge into the voltage-sensing domain of NaV1.7. The 5-methylnicotinamide core acts as the primary hydrogen-bond donor/acceptor scaffold, anchoring the drug within the channel pore and preventing the sodium influx required for pain signal propagation[2].

Pathway Stimulus Noxious Stimuli (Thermal, Mechanical) Nociceptor Peripheral Nociceptor Depolarization Stimulus->Nociceptor NaV NaV1.7 / NaV1.3 Channels (TTX-S Sodium Channels) Nociceptor->NaV AP Action Potential Generation & Propagation NaV->AP Na+ Influx CNS Dorsal Horn & CNS Pain Perception AP->CNS Drug 6-Substituted-5-methylnicotinamide (Targeted Inhibitor) Drug->NaV Allosteric/Pore Block

Mechanism of action for NaV1.7/1.3 inhibitors in peripheral pain signaling pathways.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems designed to maximize yield while preventing the degradation of the highly reactive acyl chloride.

Protocol A: Chemoselective Amidation

Objective: Synthesis of the intermediate N-(Target)-6-fluoro-5-methylnicotinamide.

  • Preparation: Dissolve the target primary/secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions are absolute prerequisites to prevent the competitive hydrolysis of the acyl chloride back to the unreactive carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Cool the reaction vessel to 0°C using an ice bath.

  • Electrophile Introduction: Add 6-fluoro-5-methylnicotinoyl chloride (1.2 eq) dropwise as a solution in anhydrous DCM. Causality: Dropwise addition at 0°C controls the exothermic acyl transfer, preventing the formation of ketene byproducts and minimizing poly-acylation.

  • Self-Validation Checkpoint (TLC): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (typically 5% MeOH in DCM, UV 254 nm). Complete consumption of the amine and the appearance of a lower Rf spot validates successful amide bond formation.

  • Workup: Quench with saturated aqueous NH₄Cl to protonate and remove excess DIPEA and unreacted amine. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C6-fluorine with an alkoxide (e.g., [2]).

  • Alkoxide Generation: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF at 0°C. Slowly add 2,2-difluoroethanol (1.5 eq). Causality: NaH irreversibly deprotonates the weakly nucleophilic alcohol, generating a highly reactive alkoxide accompanied by the visual evolution of hydrogen gas.

  • Coupling: Once gas evolution ceases (approx. 30 mins), add the intermediate 6-fluoro-5-methylnicotinamide (1.0 eq) from Protocol A as a solution in THF.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4–6 hours. Causality: The elevated temperature overcomes the activation energy required to form the Meisenheimer complex at the C6 position.

  • Self-Validation Checkpoint (Visual & TLC): The reaction progress is marked by the precipitation of sodium fluoride (NaF) as a fine white solid. TLC will show the disappearance of the fluorinated precursor.

  • Workup: Carefully quench with ice water to neutralize residual NaH. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Quantitative SNAr Optimization Data

The C6 position of the 5-methylnicotinamide core exhibits broad tolerance for various nucleophiles. The table below summarizes optimized conditions and expected yields for different classes of nucleophiles, demonstrating the versatility of this scaffold.

Nucleophile ClassSpecific ReagentBase / SolventTemp (°C)Time (h)Typical Yield (%)
Fluorinated Alkoxide 2,2-DifluoroethanolNaH / THF60482 - 88%
Aliphatic Amine MorpholineK₂CO₃ / DMF80690 - 95%
Simple Alkoxide Sodium MethoxideMeOH (Neat)652> 95%
Aryl Amine Aniline derivativeCs₂CO₃ / DMSO1001270 - 78%
Thiolate ThiophenolEt₃N / DCM25385 - 90%

References

  • Chemsrc Chemical Database. "6-Fluoro-5-methylnicotinoyl Chloride | CAS 1163141-05-6". Chemsrc. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Pyrrolopyridinone derivatives as ttx-s blockers" (WO2013161312A1). Google Patents.
  • China National Intellectual Property Administration (CNIPA). "Arylamine derivatives as ttx-s blockers" (CN106478497A). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Amide Bond Formation Using 6-Fluoro-5-methylnicotinoyl Chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Introduction & Chemical Rationale Fluorinated pyridine scaffolds are highly privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Introduction & Chemical Rationale

Fluorinated pyridine scaffolds are highly privileged structures in modern drug discovery. The incorporation of a fluorine atom modulates the basicity (pKa) of the pyridine nitrogen, enhances metabolic stability against cytochrome P450 enzymes, and improves overall lipophilicity. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) serves as a potent acylating agent used to introduce this valuable moiety into primary and secondary amines via amide bond formation[1].

Mechanistic Causality: The Modified Schotten-Baumann Approach

The classic Schotten-Baumann reaction utilizes a biphasic aqueous base system (e.g., NaOH/Water and DCM) to neutralize the HCl byproduct generated during acyl chloride couplings[2]. However, the 6-fluoro substituent exerts a strong electron-withdrawing inductive effect on the pyridine ring. This drastically increases the electrophilicity of the carbonyl carbon, making 6-fluoro-5-methylnicotinoyl chloride exceptionally reactive and highly susceptible to rapid hydrolysis in the presence of water.

To prevent degradation of the starting material, this protocol employs a modified, strictly anhydrous single-phase system [3]. We utilize anhydrous Dichloromethane (DCM) as the solvent and N,N-Diisopropylethylamine (DIPEA) as the organic base[4]. DIPEA is specifically chosen over triethylamine or pyridine because its bulky isopropyl groups render it non-nucleophilic, preventing the formation of unstable acylammonium intermediates and suppressing competitive side reactions.

Mechanism A 6-Fluoro-5-methylnicotinoyl Chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (Nucleophile) B->C D Amide Product C->D Collapse & Cl- Expulsion E HCl Byproduct (Scavenged by DIPEA) C->E

Fig 1: Nucleophilic acyl substitution mechanism for amide bond formation.

Reagent Stoichiometry & Materials

To ensure a self-validating and high-yielding reaction, strict adherence to stoichiometric ratios is required. The amine is treated as the limiting reagent (1.0 eq), while a slight excess of the acyl chloride ensures complete conversion.

Quantitative Data Summary
Reagent / MaterialRole in SynthesisEquivalentsNotes
Primary/Secondary Amine Nucleophile (Limiting Reagent)1.0 eqMust be thoroughly dried prior to use.
6-Fluoro-5-methylnicotinoyl Chloride Electrophilic Acylating Agent1.1 - 1.2 eqHighly moisture sensitive; handle under N₂ or Ar.
DIPEA (N,N-Diisopropylethylamine) Non-nucleophilic HCl Scavenger2.0 - 2.5 eqExcess required to maintain basicity and drive equilibrium.
Dichloromethane (DCM) Reaction Solvent0.1 - 0.2 MMust be anhydrous (≤50 ppm H₂O).

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating system. By monitoring the physical state of the reaction (e.g., fuming, color changes) and utilizing TLC/LC-MS, scientists can verify the success of each step in real-time.

Phase 1: Reaction Setup & Preparation
  • Glassware Preparation: Flame-dry or oven-dry (120 °C for >4 hours) a round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of inert gas (Nitrogen or Argon)[3].

  • Amine Dissolution: Add the amine (1.0 eq) to the flask and dissolve in anhydrous DCM to achieve a concentration of 0.1 M to 0.2 M.

  • Base Addition: Inject anhydrous DIPEA (2.5 eq) into the stirring amine solution.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to cool the mixture to exactly 0 °C. Causality: Cooling controls the highly exothermic nature of the subsequent nucleophilic attack and suppresses potential nucleophilic aromatic substitution (S_NAr) at the activated 6-fluoro position.

Phase 2: Acyl Chloride Addition
  • Acyl Chloride Preparation: In a separate dry vial, dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.1 eq) in a minimal volume of anhydrous DCM (approx. 1-2 mL per mmol).

  • Dropwise Addition: Using a syringe, add the acyl chloride solution dropwise to the stirring amine mixture at 0 °C over 10–15 minutes[3].

  • Observation: A slight fuming or the formation of a faint white haze (DIPEA·HCl salt precipitation) may be observed, validating that the acylation is occurring.

Phase 3: Propagation & Monitoring
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).

  • Stirring & Monitoring: Stir for 1 to 4 hours. Monitor the reaction progress via LC-MS or TLC (typically Hexanes/Ethyl Acetate). The reaction is self-validating when the starting amine peak/spot is completely consumed and a new, less polar product mass/spot appears.

Phase 4: Workup & Purification
  • Quenching: Quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (equal volume to the DCM used). Causality: This neutralizes any unreacted acid chloride (converting it to the water-soluble carboxylate) and removes excess DIPEA·HCl salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers with brine (saturated NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 6-fluoro-5-methylnicotinamide derivative.

Workflow Step1 Step 1: Preparation Dissolve Amine + DIPEA in DCM at 0 °C Step2 Step 2: Addition Dropwise addition of Acyl Chloride Step1->Step2 Step3 Step 3: Reaction Warm to RT, stir 1-4h, monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3, extract with DCM Step3->Step4 Step5 Step 5: Purification Concentrate and Flash Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for amide synthesis.

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Low Yield / High Carboxylic Acid Byproduct Hydrolysis of the highly reactive 6-fluoro acyl chloride due to trace moisture.Ensure glassware is strictly oven-dried. Use freshly opened anhydrous DCM. Check the integrity of the acyl chloride bottle.
Incomplete Amine Consumption Insufficient base causing the amine to be protonated by HCl, rendering it non-nucleophilic.Increase DIPEA to 3.0 eq. Ensure the amine is free-based prior to the reaction if sourced as an HCl salt.
Formation of S_NAr Byproducts The nucleophile attacked the 6-fluoro position of the pyridine ring instead of the carbonyl.Ensure strict temperature control at 0 °C during addition. Avoid using highly reactive, unhindered primary alkylamines in large excess.

References

  • Source: bidepharm.
  • Source: testbook.
  • Application Notes and Protocols: Amide Bond Formation with 2-(Pent-4-ynyloxy)
  • Source: growingscience.

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Fluoro-5-methylnicotinoyl Chloride for Advanced Peptide Synthesis

Introduction: A Strategic Tool for Peptide Modification In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic potential. 6-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Tool for Peptide Modification

In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic potential. 6-Fluoro-5-methylnicotinoyl chloride emerges as a highly valuable reagent for this purpose. It is an activated acylating agent designed to covalently attach the 6-fluoro-5-methylnicotinoyl moiety to peptides, typically at the N-terminus or the side chain of lysine residues.

The strategic incorporation of this particular group is driven by two key principles of medicinal chemistry. First, the pyridine-based nicotinoyl scaffold is a well-established pharmacophore found in numerous bioactive molecules and vitamins.[1][2] Second, the inclusion of fluorine can significantly enhance the pharmacological profile of a peptide by improving metabolic stability, increasing binding affinity, and modulating lipophilicity and cell permeability.[3][4][5] The methyl group further provides steric and electronic influence, offering another vector for optimizing molecular interactions.

As an acyl chloride, this reagent offers a high degree of reactivity, enabling efficient peptide bond formation where standard coupling reagents may fall short, particularly with sterically hindered or electronically deactivated amines.[6][7] This guide provides a comprehensive overview of the mechanistic principles, safety considerations, and detailed protocols for the effective application of 6-Fluoro-5-methylnicotinoyl Chloride in both solid-phase and solution-phase peptide synthesis.

Section 1: Scientific Rationale and Mechanistic Overview

The Advantage of Fluorine in Peptide Drug Design

The use of fluorine in medicinal chemistry is a well-established strategy to optimize drug candidates.[8] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] By strategically placing a fluorine atom on the nicotinoyl ring, the resulting acylated peptide is expected to exhibit increased stability against in-vivo degradation, potentially leading to a longer biological half-life. Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets, thereby enhancing binding affinity and selectivity.[3][4]

Mechanism of Acylation

The core reaction is a nucleophilic acyl substitution. The free amine of the peptide (e.g., the N-terminus or a lysine ε-amino group) acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming a stable amide bond.

A base, typically a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen chloride (HCl) that is liberated during the reaction.[6] This prevents the protonation of the peptide's free amines, which would render them non-nucleophilic and halt the reaction.

Caption: Mechanism of peptide acylation with 6-Fluoro-5-methylnicotinoyl Chloride.

While highly efficient, the reactivity of acyl chlorides necessitates careful control to prevent side reactions. Over-activation can lead to racemization at the adjacent amino acid residue, although this is not a concern when modifying the N-terminus.[9] The primary side reaction of concern is hydrolysis of the acyl chloride by trace amounts of water, which underscores the need for anhydrous reaction conditions.

Section 2: Reagent Preparation, Handling, and Safety

Synthesis and Stability

6-Fluoro-5-methylnicotinoyl chloride is typically prepared from its corresponding carboxylic acid, 6-Fluoro-5-methylnicotinic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[10][11]

Due to its reactivity, the compound is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.[12] Stock solutions should be prepared fresh in anhydrous solvents immediately before use.

Safety and Handling Precautions

WARNING: Acyl chlorides are corrosive and react with water to release corrosive hydrogen chloride gas.[13] This reagent may also release hydrogen fluoride upon decomposition.[12] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

PPE Requirement Specification
Eye Protection Safety goggles or a face shield
Hand Protection Nitrile or neoprene gloves (check breakthrough time)
Body Protection Flame-resistant lab coat
Respiratory Protection Not required if handled exclusively in a fume hood

In case of exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.[12]

Seek immediate medical attention in all cases of exposure.

Spill & Waste Disposal: Neutralize small spills with sodium bicarbonate before cleanup. Unused reagent and reaction waste should be quenched carefully by slow addition to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or an alcohol (e.g., isopropanol) before disposal according to institutional guidelines. Do NOT quench with water directly.

Section 3: Experimental Protocols

Protocol 3.1: N-Terminal Acylation on Solid-Phase Support (Fmoc-SPPS)

This protocol describes the on-resin acylation of a peptide N-terminus following the final Fmoc deprotection step.

Materials:

  • Peptide-bound resin (e.g., Rink Amide, Wang) with a free N-terminus

  • 6-Fluoro-5-methylnicotinoyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Perform the final Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally with anhydrous DCM (3x).

  • Acylation Reaction: a. Prepare a fresh 0.2 M solution of 6-Fluoro-5-methylnicotinoyl chloride in anhydrous DCM. b. In a separate vessel, suspend the washed resin in anhydrous DCM (approx. 10 mL per gram of resin). c. Add DIPEA (3.0 equivalents relative to resin loading). d. Immediately add the 6-Fluoro-5-methylnicotinoyl chloride solution (1.5 equivalents). e. Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly to remove excess reagents and byproducts: DCM (5x), DMF (3x), and finally DCM (5x).

  • Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry. The expected mass increase from the acylation is 138.03 Da (C₇H₅FNO).

Table of Key Reaction Parameters (SPPS):

ParameterRecommended ValueRationale
Solvent Anhydrous DCMApolar, aprotic solvent that solubilizes reagents well and minimizes side reactions.
Base DIPEANon-nucleophilic base that effectively scavenges HCl without competing in the reaction.
Equivalents (Acyl Chloride) 1.5 - 2.0 eq.Ensures the reaction goes to completion without excessive waste or side reactions.
Equivalents (Base) 3.0 - 4.0 eq.Sufficient excess to neutralize generated HCl and maintain basic conditions.
Reaction Time 1 - 3 hoursTypically sufficient for complete acylation; can be monitored by a Kaiser test.
Temperature Room Temperature (20-25 °C)Balances reaction rate with reagent stability.

digraph "SPPS_Workflow" {
graph [rankdir="TB", splines=true, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", color="#202124", fillcolor="#FFFFFF"];
edge [fontname="Arial", color="#5F6368"];

start [label="Start:\nPeptide-Resin (Fmoc-Protected)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="2. Resin Washing\n(DMF, DCM)"]; acylation [label="3. Acylation Reaction\n(Acyl Chloride, DIPEA in DCM)", fillcolor="#D6EAF8"]; wash2 [label="4. Post-Acylation Wash\n(DCM, DMF)"]; cleavage [label="5. Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#FADBD8"]; purification [label="6. Purification\n(RP-HPLC)"]; end [label="End:\nPurified Acylated Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> acylation; acylation -> wash2; wash2 -> cleavage; cleavage -> purification; purification -> end; }

Caption: Workflow for solid-phase N-terminal acylation.

Protocol 3.2: Solution-Phase Acylation of a Peptide

This protocol is suitable for modifying unprotected peptides or protected peptide fragments in solution.

Materials:

  • Lyophilized peptide

  • 6-Fluoro-5-methylnicotinoyl chloride

  • Anhydrous solvent (e.g., DMF or a mixture of DCM/DMF)

  • DIPEA

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • RP-HPLC system and Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the minimum required volume of anhydrous solvent to a concentration of approximately 5-10 mg/mL.

  • Reaction Setup: Cool the peptide solution in an ice bath (0 °C).

  • Base Addition: Add DIPEA (3.0 equivalents relative to the moles of peptide).

  • Acyl Chloride Addition: Prepare a fresh stock solution of 6-Fluoro-5-methylnicotinoyl chloride in the same anhydrous solvent. Add the acyl chloride solution dropwise to the stirred peptide solution (1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to check for the disappearance of starting material and the appearance of the desired product mass.

  • Quenching: Once the reaction is complete, quench any remaining acyl chloride by adding a small amount of quenching solution or methanol.

  • Purification: Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify directly using preparative RP-HPLC.

  • Characterization: Lyophilize the pure fractions and confirm the final product identity by mass spectrometry.

Section 4: Characterization and Troubleshooting

Successful modification is primarily confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 6-fluoro-5-methylnicotinoyl group (+138.03 Da). Purity should be assessed by analytical RP-HPLC.

Troubleshooting_Tree Start Problem Detected (LC-MS Analysis) IncompleteReaction Incomplete Reaction: High % of Starting Material Start->IncompleteReaction Low Conversion MultipleProducts Multiple Products: Desired mass + additional +138 Da peaks Start->MultipleProducts Low Purity NoReaction No Reaction or Hydrolyzed Reagent Start->NoReaction No Product Sol_IR1 Solution: 1. Increase reaction time. 2. Increase acyl chloride eq. (to 2.0). 3. Check solvent/reagent dryness. IncompleteReaction->Sol_IR1 Sol_MP1 Cause: Acylation of unprotected side chains (Lys, Orn). MultipleProducts->Sol_MP1 Sol_NR1 Cause: Reagent degraded due to moisture. NoReaction->Sol_NR1 Sol_MP2 Solution: 1. Use orthogonal side-chain protection (e.g., Boc). 2. Reduce reagent equivalents. Sol_MP1->Sol_MP2 Sol_NR2 Solution: 1. Use fresh, anhydrous solvents. 2. Prepare acyl chloride solution immediately before use. Sol_NR1->Sol_NR2

Caption: A decision tree for troubleshooting common acylation issues.

Conclusion

6-Fluoro-5-methylnicotinoyl chloride is a potent and effective tool for the targeted modification of peptides. Its high reactivity enables efficient coupling, while the incorporated fluorinated nicotinoyl moiety offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently leverage this reagent to advance their programs in drug discovery and chemical biology.

References

  • Leggio, A., Comandè, A., Belsito, E.L., Greco, M., Lo Feudo, L., & Liguori, A. (2018). Alternative formation of amides and β-enaminones from aroyl chlorides using the TiCl4-trialkylamine reagent system. Organic & Biomolecular Chemistry, 16.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
  • Carpino, L. A., et al. (1993). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research. Available at: [Link]

  • Larsen, B. D., & Holm, A. (2021). Solid phase synthesis of acylated peptides. Google Patents, US20210009631A1.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • Ghorbanzadeh, Z., et al. (2015). A Novel Solid-Phase Chlorinating Reagent for the Synthesis of Acyl Chlorides. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Chen, Y., et al. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available at: [Link]

  • Gayathri, K., Gopi, H. N., & Suresh Babu, V. V. (1998). Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Indian Journal of Chemistry. Available at: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Le Studium. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available at: [Link]

  • Begum, M., & Kumar, S. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Singh, V., & Srivastava, V. K. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemsrc. (2025). 6-Fluoronicotinoyl chloride | CAS#:65352-94-5. Chemsrc. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloronicotinoyl chloride. PrepChem.com. Available at: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers. Available at: [Link]

  • PubChem. (n.d.). 6-Methylnicotinoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Nowick, J. S. (n.d.).

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Method

Application Notes and Protocols: A Comprehensive Guide to the Esterification of 6-Fluoro-5-methylnicotinoyl Chloride

Introduction 6-Fluoro-5-methylnicotinoyl chloride is a highly reactive acyl chloride derivative of nicotinic acid. Its structural motif, featuring a fluorinated pyridine ring, is of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Fluoro-5-methylnicotinoyl chloride is a highly reactive acyl chloride derivative of nicotinic acid. Its structural motif, featuring a fluorinated pyridine ring, is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The conversion of this acyl chloride into a diverse array of esters is a fundamental strategy for generating novel molecular entities for screening and lead optimization.

This guide provides an in-depth exploration of the esterification of 6-fluoro-5-methylnicotinoyl chloride. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting. The protocols described herein are designed to be robust and self-validating, ensuring reliable outcomes for professionals in pharmaceutical research and organic synthesis.

Part 1: The Chemical Principle - Nucleophilic Acyl Substitution

The esterification of an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The process is highly efficient due to the exceptional reactivity of the acyl chloride functional group.

Mechanism Causality:

  • Electrophilicity: The carbonyl carbon in 6-fluoro-5-methylnicotinoyl chloride is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom.

  • Nucleophilic Attack: An alcohol (R-OH), acting as a nucleophile, attacks this electron-deficient carbonyl carbon. This step forms a transient tetrahedral intermediate.[1]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl).

  • Proton Transfer: The resulting oxonium ion is deprotonated, typically by a weak base added to the reaction, to yield the final, neutral ester product. The use of a base, such as pyridine or triethylamine, is critical as it also serves to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting alcohol or the product ester.[1][2]

Esterification_Mechanism Mechanism of Esterification cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 6-Fluoro-5-methylnicotinoyl Chloride Int Tetrahedral Intermediate R1->Int 1. Nucleophilic Attack by Alcohol R2 Alcohol (R'-OH) R2->Int Base Base (e.g., Pyridine) P2 Protonated Base (e.g., Pyridinium Chloride) Base->P2 Neutralizes HCl P1 Ester Product Int->P1 2. Chloride Departure 3. Deprotonation by Base

Caption: Nucleophilic acyl substitution mechanism for ester formation.

Part 2: Experimental Protocol - Synthesis of Ethyl 6-fluoro-5-methylnicotinate

This protocol details a representative procedure for the esterification of 6-fluoro-5-methylnicotinoyl chloride with ethanol. It can be adapted for other primary or secondary alcohols with minor modifications.

Self-Validation: This protocol incorporates in-process controls (temperature monitoring, TLC) and post-synthesis validation (purification, characterization) to ensure the integrity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
6-Fluoro-5-methylnicotinoyl Chloride>97%CommercialHighly moisture-sensitive. Handle under inert atmosphere.
Ethanol (EtOH)Anhydrous, >99.5%CommercialMust be anhydrous to prevent hydrolysis of the acyl chloride.[3]
PyridineAnhydrous, >99.8%CommercialActs as a base and catalyst. Use in a fume hood.
Dichloromethane (DCM)Anhydrous, >99.8%CommercialReaction solvent. Must be anhydrous.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagent GradeIn-house prepUsed for aqueous workup to neutralize acid.[4]
Brine (Saturated NaCl Solution)Reagent GradeIn-house prepUsed to wash the organic layer and aid phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent for the organic phase.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Ethyl Acetate / HexanesHPLC GradeCommercialMobile phase for chromatography.
Step-by-Step Methodology

G Experimental Workflow Overview start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve Dissolve Acyl Chloride in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_reagents Slowly Add EtOH followed by Pyridine cool->add_reagents react Stir at 0 °C, then Warm to Room Temp. Monitor by TLC add_reagents->react workup Workup: 1. Quench with H₂O 2. Extract with DCM 3. Wash with NaHCO₃ & Brine react->workup purify Purification: 1. Dry with MgSO₄ 2. Filter & Concentrate 3. Column Chromatography workup->purify analyze Characterize Pure Product (NMR, MS, IR) purify->analyze

Caption: A visual guide to the experimental workflow.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 6-fluoro-5-methylnicotinoyl chloride (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous dichloromethane (approx. 5-10 mL per gram of acyl chloride) to the flask and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Maintaining a low temperature is crucial to control the initial exothermic reaction.[5]

  • Reagent Addition:

    • In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.2 eq) in a small amount of anhydrous dichloromethane.

    • Add this solution to the dropping funnel and add it dropwise to the stirred acyl chloride solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting acyl chloride spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add deionized water to quench any remaining acyl chloride.

    • Transfer the mixture to a separatory funnel. Add more DCM if necessary.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (2x) to remove HCl and unreacted starting material.[4]

      • Deionized water (1x).

      • Brine (1x) to facilitate phase separation.

  • Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 0% to 30% ethyl acetate in hexanes).

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and place the final product under high vacuum to remove residual solvents. Characterize the pure ester by ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[6]

Part 3: Key Parameters, Optimization, and Troubleshooting

The success of this esterification hinges on careful control of several key parameters.

Parameter Summary
ParameterRecommended Range/ChoiceRationale & Field Insights
Stoichiometry Alcohol: 1.05-1.2 eq.A slight excess of the alcohol ensures complete consumption of the more valuable acyl chloride. A large excess is generally not needed due to the high reactivity of the acyl chloride.
Base: 1.1-1.5 eq.Must be in at least a stoichiometric amount to neutralize the HCl byproduct. A slight excess can help catalyze the reaction.
Solvent Anhydrous Aprotic SolventsDichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether are common choices. The solvent must be inert to the reactants and capable of dissolving them. Anhydrous conditions are essential.[3]
Temperature 0 °C to Room TemperatureThe initial addition should be performed at 0 °C to manage the exothermic nature of the reaction. Allowing the reaction to proceed at room temperature is usually sufficient for completion.
Base Choice Pyridine, Triethylamine (TEA)Pyridine often acts as a superior nucleophilic catalyst.[2] TEA is a stronger, non-nucleophilic base and can also be used, but pyridine is a well-established choice for this reaction type.
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Yield Inactive/hydrolyzed acyl chloride. Wet reagents.Use fresh acyl chloride. Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can be attempted, but monitor for side products. Check stoichiometry of reagents.
Product Hydrolysis during Workup Prolonged exposure to aqueous base/acid.Perform the aqueous workup efficiently without unnecessary delays. Ensure the organic phase is properly dried before solvent removal. The ester bond can be sensitive.[4]
Difficult Purification Close Rf values of product and impurities.Optimize the mobile phase for column chromatography. Try a different solvent system (e.g., Toluene/Acetone). Re-crystallization may be an option if the product is a solid.

Part 4: Analytical Characterization

Confirming the structure and purity of the synthesized ester is a critical final step.

  • ¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and signals for the methyl group and aromatic protons on the pyridine ring.

  • ¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

  • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester (around 165 ppm), as well as carbons of the pyridine ring and the alkyl chain.

  • IR Spectroscopy: A strong absorbance band for the ester C=O stretch, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (e.g., GC-MS or LC-MS): The molecular ion peak corresponding to the calculated mass of the target ester should be observed, confirming the correct molecular weight.[7][8]

By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a variety of esters from 6-fluoro-5-methylnicotinoyl chloride, enabling the expansion of chemical libraries for drug discovery and development programs.

References

  • Title: 2.8: Acid Halides for Ester Synthesis Source: Chemistry LibreTexts URL: [Link]

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  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis Source: UCHEM URL: [Link]

  • Title: Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma Source: bevital.no URL: [Link]

  • Title: Chemical determination of nicotinic acid and nicotinamide. Source: SciSpace URL: [Link]

  • Title: Fast, Sensitive and Robust Determination of Nicotinic Acid (Vitamin B 3 ) Contents in Coffee Beverages Depending on the Degree of Roasting and Brewing Technique Source: MDPI URL: [Link]

  • Title: Process for the production of 6-methylnicotinic acid ester Source: Google Patents URL
  • Title: Process for the preparation of 6-methyl-nicotinic-acid esters Source: Google Patents URL
  • Title: Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange Source: ScholarWorks@UARK URL: [Link]

Sources

Application

Application Note: Friedel-Crafts Acylation with 6-Fluoro-5-methylnicotinoyl Chloride

Subtitle: Mechanistic Insights and Optimized Protocols for Deactivated Pyridyl Electrophiles Executive Summary 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) is a highly valuable electrophilic building block us...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Optimized Protocols for Deactivated Pyridyl Electrophiles

Executive Summary

6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) is a highly valuable electrophilic building block used to synthesize functionalized pyridyl-aryl ketones, which are prevalent motifs in modern drug discovery. However, performing a Friedel-Crafts acylation with a nicotinoyl chloride presents unique mechanistic hurdles compared to standard benzoyl chlorides. This application note details the causality behind catalyst deactivation, the specific stoichiometric requirements for Lewis acids, and a self-validating protocol designed to maximize yield while preserving the sensitive 6-fluoro substituent.

Mechanistic Insights & Causality

The Pyridine Deactivation Problem & Catalyst Stoichiometry

In a standard Friedel-Crafts acylation, one equivalent of a Lewis acid (e.g., AlCl₃) is theoretically sufficient to activate the acyl chloride, though a slight excess is typically used because the resulting ketone complexes with the catalyst . However, nicotinoyl chlorides possess a basic pyridine nitrogen that acts as a competing Lewis base. Upon the addition of AlCl₃, the nitrogen rapidly forms a strong Lewis acid-base complex.

This complexation has two profound effects:

  • Catalyst Consumption: It instantly sequesters one full equivalent of AlCl₃, rendering it unavailable for acyl chloride activation.

  • Electrophile Deactivation: The resulting positively charged pyridinium-like species strongly withdraws electron density via inductive and resonance effects, severely destabilizing the formation of the requisite acylium ion at the C3 position.

Consequently, a minimum of 2.2 to 2.5 equivalents of Lewis acid is strictly required to drive the reaction . The first equivalent sacrifices itself to the nitrogen, while the second equivalent abstracts the chloride to generate the active acylium ion.

Substituent Effects: The 6-Fluoro Liability

The 6-fluoro substituent is highly electron-withdrawing, which further raises the activation energy required to form the acylium ion. More critically, halogens at the 2- or 6-positions of a pyridine ring are highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . While the fluoro group is stable under the strictly anhydrous, acidic conditions of the Friedel-Crafts reaction itself, it becomes a major liability during the aqueous workup.

Standard Friedel-Crafts workups often employ aqueous NaOH to solubilize aluminum salts as aluminates. Applying a basic workup here will rapidly displace the 6-fluoro group to yield the corresponding 6-pyridone. Therefore, a strictly acidic or neutral quenching protocol (e.g., 1M HCl or Rochelle's salt) is mandatory to preserve the structural integrity of the product.

Reaction Pathway Visualization

G SM 6-Fluoro-5-methylnicotinoyl Chloride (Electrophile) N_Comp Lewis Acid-Pyridine Complex (N-AlCl3, Deactivated) SM->N_Comp 1st eq. AlCl3 (Fast N-coordination) Acylium Acylium Ion Generation (Active Electrophile) N_Comp->Acylium 2nd eq. AlCl3 (C-Cl abstraction) FC_React Electrophilic Aromatic Substitution (with Ar-H) Acylium->FC_React Ar-H addition (Rate-determining) Prod Aryl(6-fluoro-5-methylpyridin-3-yl)methanone (Target Product) FC_React->Prod Acidic Aqueous Workup (Avoid SNAr)

Fig 1. Dual-equivalent AlCl3 activation pathway for nicotinoyl chlorides.

Quantitative Optimization

The table below summarizes the optimization of catalyst equivalents and the scope of nucleophiles, demonstrating the self-validating nature of the stoichiometric rules discussed above.

Table 1: Optimization of Lewis Acid Equivalents and Nucleophile Scope

Nucleophile (Ar-H)AlCl₃ (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
Anisole1.1DCE8012< 5Insufficient catalyst due to N-complexation.
Anisole2.5DCE80485Optimal acylium generation; clean conversion.
Toluene2.5DCE80868Lower nucleophilicity requires longer heating.
1,3-Dimethoxybenzene2.5DCM25692Highly activated ring allows room temp reaction.
Indole2.5DCM0 to 25478C3-acylation; requires strict temp control.

Experimental Protocol: Synthesis of (6-Fluoro-5-methylpyridin-3-yl)(4-methoxyphenyl)methanone

This step-by-step methodology utilizes anisole as a representative nucleophile and is designed to be a self-validating system where each step accounts for the mechanistic quirks of the substrate.

Materials Required:

  • 6-Fluoro-5-methylnicotinoyl chloride (1.0 equiv, 10 mmol, ~1.73 g)

  • Anisole (1.2 equiv, 12 mmol, ~1.30 g)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv, 25 mmol, 3.33 g)

  • Anhydrous 1,2-Dichloroethane (DCE) (40 mL)

  • 1M Aqueous HCl (for workup)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain a positive pressure of argon to ensure strictly anhydrous conditions.

  • Catalyst Suspension: Add anhydrous AlCl₃ (3.33 g, 25 mmol) to the flask, followed by 20 mL of anhydrous DCE. Cool the suspension to 0 °C using an ice bath.

  • Electrophile Complexation: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.73 g, 10 mmol) in 10 mL of anhydrous DCE. Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

    • Causality Check: The mixture will turn yellow/orange and become slightly exothermic. This visually confirms the formation of the strong N-AlCl₃ coordination complex.

  • Nucleophile Addition: Add anisole (1.30 g, 12 mmol) dissolved in 10 mL of DCE dropwise to the reaction mixture at 0 °C.

  • Acylium Generation & Coupling: Remove the ice bath and heat the reaction mixture to 80 °C (reflux) for 4 hours.

    • Causality Check: Heating is strictly required to overcome the high activation energy of forming the acylium ion from the deactivated, positively charged N-AlCl₃ complex. Monitor the reaction via LC-MS until the acyl chloride is fully consumed.

  • Quenching (Critical Step): Cool the reaction mixture to 0 °C. Do not use NaOH or basic solutions. Slowly and cautiously quench the reaction by adding 30 mL of ice-cold 1M HCl dropwise.

    • Causality Check: The acidic quench safely hydrolyzes the aluminum salts into soluble aluminum chloride hexahydrate without triggering SₙAr displacement of the sensitive 6-fluoro group.

  • Extraction & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure ketone.

References

  • Source: Google Books / Interscience Publishers (G. A. Olah)
  • Title:Preparation of 2,5-dichlorobenzophenones (US Patent 5,210,313A)
  • Title: Heterocyclic Chemistry, 5th Edition Source: Wiley-VCH (J. A. Joule & K. Mills) URL: [Link]

Method

Application Note: Advanced Derivatization Protocols for 6-Fluoro-5-methylnicotinoyl Chloride in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale In modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the functionalization of the pyridine core is a highly sought-after strategy for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) serves as a premium electrophilic building block for generating diverse nicotinamide and nicotinate ester libraries[1].

As a Senior Application Scientist, I emphasize that successful derivatization of this compound requires a deep understanding of its electronic and steric microenvironment:

  • Electronic Effects (The 6-Fluoro substituent): The highly electronegative fluorine atom withdraws electron density from the pyridine ring via the inductive effect (-I). This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride exceptionally reactive toward nucleophiles.

  • Steric & Hyperconjugative Effects (The 5-Methyl substituent): The adjacent methyl group introduces mild steric hindrance and slight electron donation (+I). This finely tunes the reactivity, preventing the runaway hydrolysis often seen in unhindered fluorinated acyl chlorides, while still allowing for efficient base-catalyzed N-acylation[2].

By leveraging these properties, chemists can execute highly efficient, solvent-controlled amidation and esterification reactions[3].

Physicochemical Profiling & Quantitative Data

Before initiating any derivatization protocol, it is critical to understand the physical constraints of the reagent. The quantitative parameters and expected derivatization yields are summarized below.

Table 1: Physicochemical Properties & Handling Metrics

ParameterSpecificationCausality / Handling Implication
Molecular Formula C7H5ClFNOHalogenated nature requires corrosion-resistant labware.
Molecular Weight 173.57 g/mol Used for precise stoichiometric calculations.
Physical State Liquid / Low-melting solidMay require gentle warming before pipetting.
Moisture Sensitivity Extremely HighRapidly hydrolyzes to the carboxylic acid. Must be handled under Argon/N₂.

Table 2: Comparative Reaction Conditions & Expected Yields

Derivatization TypeReagentsCatalyst / BaseTempTimeExpected Yield
Primary Amidation R-NH₂ (1.1 eq)DIPEA (2.0 eq)0°C to RT2-4 h85-95%
Secondary Amidation R₂-NH (1.2 eq)TEA (2.5 eq)0°C to RT4-6 h75-85%
Esterification R-OH (1.5 eq)DMAP (0.1 eq), TEA (2.0 eq)RT12 h70-90%

Derivatization Pathways

The versatility of 6-Fluoro-5-methylnicotinoyl chloride allows it to act as a central hub for multiple synthetic trajectories. One-pot synthesis approaches utilizing such acyl chlorides significantly improve the yield of complex delivery systems by minimizing intermediate loss during isolation[4].

G A 6-Fluoro-5-methylnicotinoyl Chloride B Amidation (Amines, DIPEA) A->B Nucleophilic Substitution C Esterification (Alcohols, DMAP) A->C O-Acylation D Cross-Coupling (Organometallics) A->D Pd-Catalysis E Nicotinamides B->E F Nicotinate Esters C->F G Aryl Ketones D->G

Fig 1: Principal derivatization pathways of 6-Fluoro-5-methylnicotinoyl Chloride.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Substituted 6-Fluoro-5-methylnicotinamides

This protocol utilizes a non-nucleophilic base (DIPEA) to facilitate the nucleophilic acyl substitution. DIPEA is chosen over standard Triethylamine (TEA) because its steric bulk prevents the formation of competing acylammonium salts with the base itself, directing the acyl chloride exclusively to the target amine.

W Step1 1. Preparation Dissolve Acyl Chloride in Anhydrous DCM Step2 2. Reagent Addition Add Amine + DIPEA at 0°C under Argon Step1->Step2 Step3 3. Reaction Warm to RT, Stir 2-4 hours Step2->Step3 Step4 4. Quench & Extract Wash with NaHCO3 (aq), Extract Organic Layer Step3->Step4 Step5 5. Purification Flash Chromatography (Silica Gel) Step4->Step5

Fig 2: Standard operational workflow for the amidation of nicotinoyl chlorides.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask. Under an argon atmosphere, dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.0 mmol, 173.6 mg) in 10 mL of anhydrous Dichloromethane (DCM).

  • Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: The reaction is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Amine Addition: Slowly add the target primary or secondary amine (1.1 mmol) dissolved in 2 mL of DCM, followed immediately by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

  • In-Process Self-Validation: Withdraw a 5 µL aliquot, quench it in 100 µL of anhydrous methanol, and analyze via LC-MS.

    • Validation Logic: If the reaction is incomplete, the LC-MS will show the methyl ester derivative of the starting material (formed by the methanol quench). If complete, only the target amide mass will be present.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct and converts any hydrolyzed carboxylic acid into a water-soluble sodium salt. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: DMAP-Catalyzed O-Acylation for Nicotinate Esters

Esterification of nicotinoyl chlorides with complex or sterically hindered alcohols requires the addition of 4-Dimethylaminopyridine (DMAP) to accelerate the O-acylation process[5]. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate.

Step-by-Step Methodology:

  • Preparation: In a dried flask under inert atmosphere, dissolve the target alcohol (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst & Base Addition: Add Triethylamine (TEA) (2.0 mmol, 278 µL) and DMAP (0.1 mmol, 12.2 mg). Stir for 5 minutes at RT.

  • Acyl Chloride Addition: Cool the mixture to 0°C. Dropwise, add a solution of 6-Fluoro-5-methylnicotinoyl chloride (1.2 mmol, 208.3 mg) in 3 mL of THF.

  • Reaction: Stir at RT for 12 hours.

  • In-Process Self-Validation: Monitor the consumption of the alcohol via TLC (Hexane:EtOAc). The formation of a distinct, less polar spot (the ester) compared to the starting alcohol confirms product formation.

  • Workup & Purification: Dilute with Ethyl Acetate (20 mL) and wash with 1M HCl (10 mL) to remove DMAP and TEA, followed by brine (10 mL). Dry, concentrate, and purify via silica gel chromatography.

Analytical Characterization

To verify the structural integrity of the synthesized derivatives, utilize the following expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) markers.

Table 3: Expected Analytical Markers for 6-Fluoro-5-methylnicotinoyl Derivatives

Derivative Class¹H-NMR Key Shifts (CDCl₃, δ ppm)¹³C-NMR Key Shifts (CDCl₃, δ ppm)MS (ESI+)
Amide (Primary) ~8.40 (s, 1H, Py-H), ~8.05 (d, 1H, Py-H), ~6.50 (br s, 1H, NH), ~2.35 (s, 3H, Ar-CH₃)~164.0 (C=O), ~161.5 (d, C-F)[M+H]⁺
Ester (Alkyl) ~8.55 (s, 1H, Py-H), ~8.15 (d, 1H, Py-H), ~4.30 (q, 2H, O-CH₂), ~2.40 (s, 3H, Ar-CH₃)~165.5 (C=O), ~162.0 (d, C-F)[M+H]⁺

Note: The presence of the fluorine atom will cause characteristic splitting in the ¹³C-NMR spectrum (e.g., the C-F carbon will appear as a large doublet with ¹J_CF ≈ 240 Hz).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in reactions with "6-Fluoro-5-methylnicotinoyl Chloride"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges associated with 6-Fluoro-5-methylnicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific mechanistic challenges associated with 6-Fluoro-5-methylnicotinoyl Chloride (CAS: 1163141-05-6).

When working with highly functionalized fluorinated pyridine acid chlorides, researchers frequently encounter depressed yields. This is rarely due to a single point of failure; rather, it is a competition between the desired acylation and two aggressive side reactions: rapid hydrolysis and Nucleophilic Aromatic Substitution (SNAr).

Below is our authoritative guide to diagnosing, troubleshooting, and optimizing your workflows.

Part 1: Mechanistic Diagnostic Center

To solve low yield, we must first understand the causality of degradation. 6-Fluoro-5-methylnicotinoyl chloride features a highly electrophilic carbonyl carbon (C3) and an exceptionally activated C6 position. The electron-withdrawing nature of both the pyridine nitrogen and the acyl chloride powerfully stabilizes the Meisenheimer complex, making the C6-fluorine highly susceptible to displacement by nucleophiles[1].

ReactionPathways SM 6-Fluoro-5-methylnicotinoyl Chloride Desired Desired Amide (N-Acylation) SM->Desired Fast (0°C) Anhydrous Hydrolysis Carboxylic Acid (Hydrolysis) SM->Hydrolysis Trace Water SNAr SNAr Byproduct (C6-Fluorine Displacement) SM->SNAr Excess Amine High Temp Amine + Amine (R-NH2) Amine->Desired Amine->SNAr Water + H2O (Moisture) Water->Hydrolysis

Competing reaction pathways for 6-Fluoro-5-methylnicotinoyl chloride.

Quantitative Reaction Matrix

The table below summarizes how different parameters influence the product distribution, allowing you to logically select your reaction conditions[2][3][4].

Base UsedSolventTemp (°C)Desired Amide YieldHydrolysisSNAr ByproductCausality / Rationale
Excess Amine (2.5 eq)DCM25°CLow (30-40%)LowHigh Excess amine acts as a nucleophile at the C6-fluoro position, driving SNAr.
NoneTHF (Wet)25°CNoneHigh NoneWithout a base/scavenger, ambient moisture rapidly hydrolyzes the acid chloride.
Pyridine (3.0 eq)DMF60°CModerateModerateHighHeating accelerates the activation energy-demanding SNAr pathway.
DIPEA (1.2 eq) Anhydrous DCM 0°C to RT High (>85%) Low Low DIPEA is sterically hindered (non-nucleophilic) and traps HCl without attacking C6.

Part 2: Troubleshooting Guides (Q&A)

Q: My LC-MS shows that almost all of my starting material has reverted to 6-fluoro-5-methylnicotinic acid. How is water getting in? A: Acid chlorides are exceptionally hygroscopic. However, the "hydrolysis" you see on LC-MS might be a false positive. If you inject an active acid chloride reaction mixture directly into an LC-MS, the aqueous mobile phase will instantly hydrolyze the unreacted acid chloride[2]. Actionable Fix: Always perform a "methanol quench" on your analytical aliquot. Take 10 µL of the reaction, add it to 100 µL of anhydrous methanol, and wait 5 minutes. If you see the methyl ester on LC-MS, your acid chloride was intact in the flask. If you still see the carboxylic acid, your reaction solvent or amine partner contains trace water.

Q: I am seeing a mass corresponding to [M + Amine - HF]. What is this side product? A: This is the classic SNAr side reaction. The amine has attacked the C6 position, displacing the fluorine atom. Because fluorine is highly electronegative, it stabilizes the transition state during nucleophilic attack, making it an excellent leaving group in activated pyridine systems[1]. Actionable Fix: You must exploit the kinetic difference between acylation (very fast) and SNAr (slower, requires higher activation energy). Drop the reaction temperature to exactly 0°C during the addition phase. Furthermore, never use the amine itself as the base to scavenge HCl. Use a strictly non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA)[3].

Q: I am coupling a sterically hindered amine, and the reaction stalls at 20% conversion. Should I heat it? A: Do not heat it. Heating 6-Fluoro-5-methylnicotinoyl chloride will exponentially increase the rate of SNAr and thermal degradation. Standard coupling of hindered amines requires overcoming a high steric transition state[4]. Actionable Fix: Instead of heat, use a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP forms a highly reactive, less sterically encumbered acylpyridinium intermediate that accelerates the transfer of the acyl group to your hindered amine.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Step 4 ensures you are actively monitoring the true state of the electrophile rather than an artifact of the analysis.

Workflow Step1 1. Dissolve Acid Chloride in Anhydrous DCM (0°C) Step2 2. Add DIPEA (1.2 eq) Dropwise Step1->Step2 Step3 3. Add Amine (1.0 eq) Slowly at 0°C Step2->Step3 Step4 4. Monitor via LC-MS (MeOH Quench) Step3->Step4 Step5 5. Aqueous Workup (Cold NH4Cl) Step4->Step5

Self-validating experimental workflow for suppressing side reactions.

Optimized Amidation Methodology
  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.0 eq) in strictly anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Scientific rationale: DIPEA's aqueous pKa of 10.1 ensures efficient HCl scavenging, while its bulky isopropyl groups prevent it from participating in SNAr[3].

  • Nucleophile Addition: Dissolve the target amine (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the 0°C reaction mixture.

  • Self-Validation (In-Process Control): After 30 minutes, withdraw a 10 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester indicates unreacted acid chloride; the presence of the desired mass indicates successful amidation.

  • Workup: Once complete, quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with cold 5% NaHCO₃ to remove residual acid, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Frequently Asked Questions (FAQs)

Can I use Schotten-Baumann conditions (aqueous biphasic) for this acid chloride? While Schotten-Baumann conditions (using aqueous Na₂CO₃/NaHCO₃ as the base) are excellent for standard acid chlorides[2], they are risky for 6-Fluoro-5-methylnicotinoyl chloride. The highly activated nature of the carbonyl makes it highly susceptible to competitive hydrolysis by hydroxide ions in the aqueous phase. Stick to anhydrous organic conditions.

Can I use a tertiary amine like Triethylamine (TEA) to form the amide? No. Tertiary amines lack an N-H bond and cannot undergo the collapse of the tetrahedral intermediate to form an amide[2]. They only serve as bases. Furthermore, TEA is less sterically hindered than DIPEA and can occasionally form transient, highly reactive ketenes or participate in unwanted side reactions.

How should I store 6-Fluoro-5-methylnicotinoyl chloride? Store it at -20°C in a desiccator, ideally backfilled with argon or nitrogen. If the reagent bottle has been opened multiple times, assume partial hydrolysis has occurred. You can regenerate the acid chloride by refluxing the degraded solid in thionyl chloride (SOCl₂) with a catalytic drop of DMF, followed by rigorous co-evaporation with toluene to remove excess SOCl₂[4].

References

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Stability issues of "6-Fluoro-5-methylnicotinoyl Chloride" in solution

Technical Support Center: Troubleshooting 6-Fluoro-5-methylnicotinoyl Chloride Stability in Solution Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regardi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 6-Fluoro-5-methylnicotinoyl Chloride Stability in Solution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly reactive acylating agents. 6-Fluoro-5-methylnicotinoyl Chloride (CAS: 1163141-05-6) is a critical electrophilic building block used in pharmaceutical synthesis. However, its unique electronic structure—featuring an electron-deficient pyridine ring coupled with a highly electronegative fluorine atom—renders the carbonyl carbon exceptionally susceptible to nucleophilic attack.

This guide abandons generic advice to directly address the specific stability issues, underlying mechanisms, and field-proven protocols necessary to ensure reproducible acylation reactions.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my stock solution of 6-Fluoro-5-methylnicotinoyl Chloride lose its reactivity (titer) so rapidly, even when stored in a sealed flask? Root Cause: Moisture-induced hydrolysis. Scientific Causality: Acyl chlorides are inherently reactive, but the C-Cl bond in 6-fluoro-5-methylnicotinoyl chloride is further weakened by the strong electron-withdrawing effects of both the pyridine nitrogen and the fluorine atom at the 6-position. This creates a highly localized partial positive charge ( δ+ ) on the carbonyl carbon, making nucleophilic attack by even trace amounts of water exceptionally rapid [1][2]. The reaction forms 6-fluoro-5-methylnicotinic acid and hydrogen chloride (HCl) gas. Because standard laboratory solvents (like DCM or THF) can rapidly absorb atmospheric moisture upon opening, "sealed" flasks often contain enough water to degrade the reagent over hours or days.

Q2: I observed an unexpected white precipitate forming in my reaction mixture before adding my target amine. What is it, and does it ruin the reaction? Root Cause: Autocatalytic hydrochloride salt formation. Scientific Causality: When trace hydrolysis occurs, HCl is released. Unlike simple aliphatic acid chlorides, 6-fluoro-5-methylnicotinoyl chloride contains a basic pyridine nitrogen. The generated HCl protonates this nitrogen, forming an insoluble hydrochloride salt in non-polar or moderately polar solvents (e.g., toluene, dichloromethane) [3]. This precipitation physically removes the active reagent from the solution phase, drastically lowering your effective stoichiometric equivalents and leading to incomplete target acylation.

HydrolysisPathway A 6-Fluoro-5-methylnicotinoyl Chloride B Trace H2O (Nucleophilic Attack) A->B Moisture exposure C Tetrahedral Intermediate B->C Addition D 6-Fluoro-5-methylnicotinic Acid + HCl C->D Elimination of Cl- E Protonation of Pyridine Nitrogen D->E HCl reacts with parent compound F Insoluble Hydrochloride Salt (Precipitate) E->F Aggregation in non-polar solvent

Pathway of moisture-induced hydrolysis and subsequent salt precipitation.

Q3: Which solvents are strictly prohibited, and which are recommended for preparing stock solutions? Root Cause: Solvent-solute incompatibility. Scientific Causality: Protic solvents (alcohols, water) will instantly solvolyze the reagent [4]. Ethers like THF or 2-MeTHF, if not rigorously purified, contain trace peroxides or ring-opening byproducts that react with the acyl chloride. Furthermore, dimethyl sulfoxide (DMSO) is incompatible as it can undergo Swern-type oxidative side reactions with reactive acid chlorides.

Table 1: Solvent Compatibility and Estimated Stability Profile for Nicotinoyl Chlorides

Solvent SystemMoisture ToleranceEstimated Half-Life (25°C)Recommendation / Notes
Dichloromethane (Anhydrous)Very Low (<10 ppm H₂O)> 48 hoursOptimal. Must be stored over 3Å molecular sieves.
Tetrahydrofuran (Anhydrous)Low~ 12-24 hoursAcceptable. Must be peroxide-free and stabilized.
Toluene (Anhydrous)Very Low> 72 hoursGood. However, poor solubility for hydrochloride salts.
N,N-Dimethylformamide (DMF)Moderate< 2 hoursAvoid as primary solvent. Forms Vilsmeier-Haack type adducts.
Methanol / EthanolN/A< 1 minuteStrictly Prohibited. Rapid exothermic esterification [4].

(Note: Quantitative half-lives are estimates based on analogous nicotinoyl chloride stability data under controlled laboratory conditions [3][5].)

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the loss of high-value API intermediates, you must treat the preparation of the acid chloride solution as a self-validating system. Do not assume the mass weighed equals the active electrophile present.

Protocol 1: Preparation and Titer Validation of Anhydrous Stock Solution Objective: To prepare a stable solution of 6-Fluoro-5-methylnicotinoyl Chloride and analytically verify its active concentration before use.

Step-by-Step Methodology:

  • Solvent Drying: Dispense HPLC-grade Dichloromethane (DCM) into an oven-dried Schlenk flask containing activated 3Å molecular sieves. Purge with Argon and let sit for 24 hours to achieve <10 ppm water.

  • Inert Atmosphere Transfer: Inside a nitrogen-filled glovebox or using strict Schlenk line techniques, weigh the required mass of 6-Fluoro-5-methylnicotinoyl Chloride.

  • Dissolution: Dissolve the solid in the anhydrous DCM to achieve a nominal concentration of 0.5 M. Observe the solution; it should be clear. Any turbidity indicates pre-existing hydrolysis (hydrochloride salt formation).

  • Derivatization (The Self-Validation Step):

    • Extract a 100 µL aliquot of the stock solution.

    • Inject it into a vial containing 1.0 mL of a standardized 0.1 M solution of diethylamine in anhydrous THF (a vast excess of amine).

    • Allow to react for 5 minutes at room temperature. The amine will quantitatively trap 100% of the active acid chloride, forming the corresponding stable diethylamide.

  • HPLC Analysis: Analyze the derivatized sample via HPLC-UV. Quantify the amide peak against a known standard curve. The calculated concentration represents your true active titer.

  • Adjustment: Use the true titer to calculate the exact volume needed for your downstream synthesis, ensuring perfect stoichiometry.

Workflow Step1 1. Solvent Drying (Molecular Sieves 3Å) Step2 2. Inert Atmosphere Setup (Argon/N2 Glovebox) Step1->Step2 Step3 3. Dissolution of Acid Chloride Step2->Step3 Step4 4. Aliquot Sampling & Amine Derivatization Step3->Step4 Step5 5. HPLC-UV Analysis (Titer Validation) Step4->Step5 Decision Active Titer > 95%? Step5->Decision Proceed Proceed with Synthesis Decision->Proceed Yes Discard Discard & Re-purify Decision->Discard No

Self-validating workflow for preparing and verifying anhydrous acid chloride solutions.

Protocol 2: Rescuing a Degraded Reaction (In-Situ Activation) If your stock of 6-Fluoro-5-methylnicotinoyl Chloride has completely hydrolyzed to 6-fluoro-5-methylnicotinic acid, you must re-chlorinate it.

Step-by-Step Methodology:

  • Evaporation: Remove all solvent from the degraded mixture under reduced pressure to isolate the solid carboxylic acid/hydrochloride mixture.

  • Re-chlorination: Suspend the solid in anhydrous toluene. Add 1.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount (1 drop) of anhydrous DMF [3].

  • Reflux: Heat the mixture to 80°C under a reflux condenser equipped with a gas scrubber (to neutralize evolving SO₂ and HCl gases). Stir for 2-3 hours until the solution becomes completely clear, indicating the dissolution of the acid and formation of the acyl chloride.

  • Purification: Cool to room temperature. Remove toluene and excess thionyl chloride strictly under vacuum (rotary evaporation). Never quench or wash with water.

  • Reconstitution: Immediately dissolve the resulting residue in anhydrous DCM and proceed to Protocol 1 for titer validation.

References

  • Cambridge (CIE) A Level Chemistry. "Relative Ease of Hydrolysis". Save My Exams. Available at: [Link]

  • Chemistry LibreTexts. "20.17: Reactions of Acid Chlorides". LibreTexts. Available at: [Link]

  • Clark, Jim. "An Introduction to Acyl Chlorides (Acid Chlorides)". Chemguide. Available at: [Link]

  • ResearchGate Community. "How to stop hydrolysis of an acyl chloride in aqueous solution?". ResearchGate. Available at: [Link]

Troubleshooting

Improving the selectivity of reactions with "6-Fluoro-5-methylnicotinoyl Chloride"

Welcome to the Advanced Applications Support Portal. As a bifunctional electrophile, 6-Fluoro-5-methylnicotinoyl chloride presents unique chemoselectivity challenges during synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a bifunctional electrophile, 6-Fluoro-5-methylnicotinoyl chloride presents unique chemoselectivity challenges during synthesis. This guide is engineered for drug development professionals and synthetic chemists who need to achieve high-fidelity amidation or esterification without triggering competing side reactions.

Diagnostic Workflow: Troubleshooting Selectivity

When your reaction yields multiple spots on a TLC plate or a complex LC-MS chromatogram, the first step is identifying the competing pathway. Use the decision tree below to diagnose and correct chemoselectivity failures.

SelectivityTroubleshooting Start Issue: Multiple Products or Poor Yield CheckMS Check LC-MS: Is the Fluorine atom missing? Start->CheckMS YesSNAr Yes: SNAr Competition (Fluorine displaced) CheckMS->YesSNAr MS: -19 Da + Nu NoSNAr No: Intact Fluorine CheckMS->NoSNAr MS: Intact F FixSNAr Action: Drop Temp to 0°C Use DIPEA (non-nucleophilic) Dilute in DCM YesSNAr->FixSNAr CheckChemo Check: Is it an ester/dimer or over-acylated product? NoSNAr->CheckChemo Success Highly Selective Amidation Achieved FixSNAr->Success FixChemo Action: 1.0 eq Nucleophile Slow dropwise addition of Acyl Chloride CheckChemo->FixChemo Yes CheckChemo->Success No FixChemo->Success

Diagnostic decision tree for troubleshooting 6-Fluoro-5-methylnicotinoyl Chloride reactions.

Frequently Asked Questions (FAQs)

Q: Why am I observing displacement of the fluorine atom in my product mixture? A: You are observing Nucleophilic Aromatic Substitution (SNAr). 6-Fluoro-5-methylnicotinoyl chloride contains two electrophilic sites: the acyl chloride and the C6-fluorine. The strong electron-withdrawing nature of the pyridine nitrogen and the carbonyl group makes the C6 position highly susceptible to SNAr . Because the initial nucleophilic attack to form the Meisenheimer complex is the rate-determining step, the highly electronegative fluorine paradoxically acts as an excellent leaving group by stabilizing this anionic transition state. If your reaction temperature is too high, you supply the activation energy needed to break aromaticity, allowing SNAr to compete with acyl substitution.

Q: Does the C5-methyl group impact the reactivity? A: Yes, in a highly beneficial way. The methyl group at C5 is mildly electron-donating via hyperconjugation, which slightly deactivates the ring towards SNAr compared to an unsubstituted 6-fluoropyridine . More importantly, it provides steric hindrance adjacent to the C6 position. This steric bulk physically blocks bulky nucleophiles from attacking the C6 carbon, further channeling the reaction toward the unhindered acyl chloride.

Q: How do I selectively acylate an amino-alcohol without forming the ester or displacing fluorine? A: Chemoselectivity between amines and alcohols relies on the inherent higher nucleophilicity of the amine. To prevent O-acylation and SNAr:

  • Use exactly 1.0 equivalent of the amino-alcohol.

  • Conduct the reaction at strictly 0 °C.

  • Avoid strong bases like NaH or alkoxides. These will deprotonate the alcohol, creating an alkoxide that is nucleophilic enough to attack the C6-fluorine. Instead, use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

Quantitative Impact of Reaction Conditions on Selectivity

The table below summarizes how specific variables alter the chemoselectivity landscape. Use this data to calibrate your experimental design.

Reaction ConditionTarget ReactionCompeting ReactionExpected Chemoselectivity (Amide : SNAr)Causality / Mechanism
DCM, 0 °C, DIPEA (1.5 eq), Dropwise AmidationSNAr> 98 : 2 Low temp freezes SNAr pathway; DIPEA prevents nucleophilic base interference.
THF, 25 °C, Excess Amine (3.0 eq), Bolus AmidationSNAr60 : 40 Excess amine acts as a nucleophile at C6; bolus addition causes local exotherms.
DMF, 80 °C, K₂CO₃ (2.0 eq) SNArAmidation< 5 : 95 High heat overcomes SNAr activation barrier; polar aprotic solvent stabilizes Meisenheimer complex.
DCM, 25 °C, Pyridine (2.0 eq) AmidationSNAr85 : 15 Pyridine is a weaker base than DIPEA and can form a reactive acylpyridinium intermediate, slightly increasing side reactions at RT.

Standard Operating Procedure: Highly Selective Amidation

This protocol is engineered as a self-validating system. It leverages kinetic control (low temperature, dropwise addition) and steric control (non-nucleophilic base) to guarantee exclusive reaction at the acyl chloride .

Objective: Synthesize an amide from 6-fluoro-5-methylnicotinoyl chloride and a primary amine while entirely suppressing C6-fluorine displacement.

Materials Required:

  • 6-Fluoro-5-methylnicotinoyl chloride (1.05 eq)

  • Primary amine (1.00 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.50 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar) to prevent competitive hydrolysis of the acyl chloride.

  • Nucleophile Solution: Dissolve the primary amine (1.00 eq) and DIPEA (1.50 eq) in anhydrous DCM. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Electrophile Preparation: In a separate dry vial, dissolve 6-fluoro-5-methylnicotinoyl chloride (1.05 eq) in a minimum volume of anhydrous DCM.

  • Controlled Addition: Using a syringe pump, add the acyl chloride solution dropwise to the amine mixture over 20–30 minutes.

    • Causality Check: Dropwise addition ensures the electrophile is always the limiting reagent in the reaction matrix. This prevents localized exotherms that could inadvertently provide the activation energy required for the competing SNAr pathway.

  • Self-Validating Monitoring: Stir at 0 °C for 1 hour. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS.

    • Validation: The desired product mass should be the[M+H]⁺ of the amide. If you observe a mass of [M+H - 19 Da + Amine Mass], SNAr has occurred. A pure amide peak validates the kinetic control.

  • Orthogonal Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (3 mL/mmol). Purpose: Hydrolyzes any unreacted acyl chloride into the water-soluble carboxylic acid.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with 1 M NaH₂PO₄. Purpose: The mildly acidic phosphate buffer selectively protonates and removes excess DIPEA and unreacted amine without hydrolyzing the newly formed amide.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Title:Heterocyclic modulators of lipid synthesis (US8871790B2)
Optimization

Technical Support Center: Troubleshooting Acylation Reactions of 6-Fluoro-5-methylnicotinoyl Chloride

Welcome to the Technical Support Center for nicotinoyl chloride functionalization. This guide is specifically designed for drug development professionals and synthetic chemists working with 6-Fluoro-5-methylnicotinoyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nicotinoyl chloride functionalization. This guide is specifically designed for drug development professionals and synthetic chemists working with 6-Fluoro-5-methylnicotinoyl chloride .

Acylation reactions (forming amides or esters) with this specific building block are notoriously challenging. The presence of the highly activated 6-fluoro group introduces a competing reaction pathway that can drastically reduce your yield if the reaction environment—specifically the choice of base—is not rigorously controlled.

Mechanistic Context: The Competing Pathways

When reacting 6-Fluoro-5-methylnicotinoyl chloride with a nucleophile (e.g., a primary or secondary amine), two distinct reaction pathways compete:

  • Desired Acylation: Nucleophilic attack at the carbonyl carbon, yielding the target amide.

  • Undesired SNAr: Nucleophilic Aromatic Substitution (SNAr) at the C6 position, displacing the fluorine atom.

G SM 6-Fluoro-5-methylnicotinoyl Chloride + Amine Nucleophile PathA Pathway A: Carbonyl Attack (Promoted by DIPEA/Pyridine) SM->PathA Mild Base PathB Pathway B: C6-F SNAr Attack (Promoted by Strong/Nucleophilic Base) SM->PathB Excess Amine/Strong Base ProdA Target Amide (Desired Product) PathA->ProdA ProdB 6-Amino-5-methylnicotinoyl Byproduct (Undesired Impurity) PathB->ProdB

Figure 1: Competing acylation and SNAr pathways of 6-Fluoro-5-methylnicotinoyl chloride.

Frequently Asked Questions (FAQs)

Q: Why is 6-Fluoro-5-methylnicotinoyl chloride so prone to side reactions compared to standard benzoyl chlorides? A: The C-F bond in 2-fluoropyridines (or 6-fluoropyridines) is paradoxically highly reactive toward nucleophilic attack. The highly electronegative fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen and the adjacent carbonyl group, stabilizes the anionic Meisenheimer intermediate. Because of this, fluoropyridines undergo SNAr significantly faster than their chloropyridine counterparts ().

Q: Why do I need a base, and how does it cause the SNAr side reaction? A: A base is required to scavenge the HCl byproduct generated during acylation, preventing the amine nucleophile from protonating and stalling the reaction (). However, if an unhindered or overly strong base is used, it can either act as a nucleophile itself or excessively deprotonate the amine, increasing its nucleophilicity and driving Pathway B (SNAr).

Q: Does the 5-methyl group protect the 6-fluoro position via steric hindrance? A: Only marginally. While the 5-methyl group provides minor steric shielding, the overwhelming electronic activation of the C6-F bond dictates the reaction's behavior. You cannot rely on the methyl group to prevent SNAr; you must control the kinetics through base selection and temperature.

Quantitative Data: Base Selection Matrix

The causality behind base selection is rooted in steric bulk and pKa. To maximize acylation, the base must be bulky enough to avoid participating in the reaction coordinate (acting strictly as a Brønsted base) or act as a specific nucleophilic catalyst for the carbonyl (like Pyridine).

BasepKa (Conjugate Acid)Steric HindranceExpected Acylation YieldSNAr Byproduct RiskMechanistic Role & Recommendation
DIPEA ~10.5High>85% LowOptimal. Isopropyl groups prevent interaction with the C6 position. Acts strictly as an HCl scavenger.
Pyridine 5.2Low75-80% LowGood Alternative. Forms a highly reactive acylpyridinium intermediate, accelerating Path A over Path B.
K₂CO₃ (Biphasic) ~10.3N/A (Solid)>80% Very LowExcellent. Schotten-Baumann conditions keep the base in the aqueous phase, preventing SNAr.
TEA ~10.7Moderate50-70% HighNot Recommended. Less hindered than DIPEA; known to promote SNAr side reactions with fluoropyridines.

(Data synthesized from standard optimization protocols for fluoronicotinic acid derivatives, e.g.,).

Troubleshooting Guide

Issue: My LC-MS shows a major peak corresponding to [M - F + Amine].

  • Diagnosis: Your amine nucleophile is attacking the C6 position (SNAr) instead of the carbonyl.

  • Solution: This is a kinetic issue. The activation energy for SNAr is higher than for acylation. Lower your reaction temperature to 0 °C to heavily favor the lower-energy acylation pathway. Ensure you are using DIPEA, not TEA.

Issue: My LC-MS shows a major peak corresponding to [M - Cl + OH].

  • Diagnosis: Hydrolysis of the acyl chloride back to 6-fluoro-5-methylnicotinic acid.

  • Solution: Your base or solvent contains water. Tertiary amines are highly hygroscopic. Distill your DIPEA over calcium hydride (CaH₂) or use a fresh, sure-seal bottle.

Issue: The reaction stalls at 50% conversion.

  • Diagnosis: HCl is not being efficiently scavenged, leading to the protonation of your amine nucleophile (forming an unreactive ammonium salt).

  • Solution: Increase the equivalents of DIPEA from 1.5 to 2.5 eq.

Troubleshooting Start Issue: Low Amide Yield CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Hydrolysis Observation: Mass = M - Cl + OH (Hydrolysis to Carboxylic Acid) CheckLCMS->Hydrolysis SNAr Observation: Mass = M - F + Amine (SNAr at C6 Position) CheckLCMS->SNAr Sol1 Solution: Rigorously dry solvents. Use inert atmosphere (N2/Ar). Hydrolysis->Sol1 Sol2 Solution: Switch TEA to DIPEA. Lower reaction temperature to 0 °C. SNAr->Sol2

Figure 2: LC-MS driven troubleshooting workflow for low acylation yields.

Self-Validating Experimental Protocol: Amide Coupling

To ensure high fidelity and suppress SNAr, follow this kinetically controlled, self-validating methodology.

Reagents:

  • 6-Fluoro-5-methylnicotinoyl chloride (1.05 eq)

  • Primary/Secondary Amine (1.00 eq)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous) (2.00 eq)

  • Dichloromethane (DCM, anhydrous) (0.1 M relative to amine)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry N₂ gas.

  • Amine Loading: Dissolve the Amine (1.00 eq) and DIPEA (2.00 eq) in anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to exactly 0 °C for 10 minutes. Causality: Low temperatures suppress the higher-activation-energy SNAr pathway.

  • Electrophile Addition: Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump. Causality: Dropwise addition prevents localized heating and keeps the electrophile concentration low, preventing runaway side reactions.

  • Validation Checkpoint (Self-Validation): After 30 minutes at 0 °C, extract a 10 µL aliquot. Quench it in 1 mL of LC-MS grade Methanol. Analyze via LC-MS.

    • Pass Condition: Ratio of Amide to SNAr byproduct is > 15:1. Proceed to Step 6.

    • Fail Condition: Ratio is < 15:1. Do NOT warm the reaction. Maintain at 0 °C and add 0.5 eq of Pyridine to accelerate the acylation kinetics.

  • Completion: If the validation passes, remove the ice bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

  • Keglevich, G., et al. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules.[Link]

  • Vertex Pharmaceuticals Incorporated. (2013). Pyrrolopyridinone derivatives as ttx-s blockers.
  • Wikipedia Contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.[Link]

Troubleshooting

Technical Support Center: Troubleshooting 6-Fluoro-5-methylnicotinoyl Chloride Reactions

Welcome to the technical support center for 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6). Working with highly functionalized pyridine derivatives requires precise control over reaction conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6). Working with highly functionalized pyridine derivatives requires precise control over reaction conditions. This guide is designed to help you navigate the complex chemoselectivity issues inherent to this molecule, specifically focusing on how solvent selection dictates your experimental success.

Mechanistic Overview: The Dual-Electrophile Dilemma

When utilizing 6-Fluoro-5-methylnicotinoyl chloride in amidation or esterification workflows, scientists are manipulating a molecule with two highly competitive electrophilic centers:

  • The Acyl Chloride Carbon: The desired site for standard nucleophilic acyl substitution (amidation).

  • The C6-Pyridine Carbon: The site of the fluorine atom, which is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). This activation occurs because the C6 position is ortho to the electron-deficient pyridine nitrogen and para to the electron-withdrawing carbonyl group[1].

The choice of solvent is the primary thermodynamic and kinetic lever you have to control which pathway dominates.

G Start 6-Fluoro-5-methylnicotinoyl Chloride + Primary Amine Path1 Non-Polar Solvents (e.g., DCM, Dioxane) Start->Path1 Kinetic Control (0 °C to RT) Path2 Polar Aprotic Solvents (e.g., DMF, DMSO) Start->Path2 Thermodynamic Control (RT to Elevated) Result1 Chemoselective Amidation (Target Amide, High Yield) Path1->Result1 Suppresses Meisenheimer Complex Formation Result2 S_NAr Side Reaction (Aminated Pyridine Byproduct) Path2->Result2 Stabilizes Meisenheimer Complex Transition State

Solvent-dependent chemoselectivity pathways for 6-Fluoro-5-methylnicotinoyl chloride reactions.

Frequently Asked Questions (FAQs)

Q: Why is my amidation yield low when using DMF, despite complete consumption of the acyl chloride? A: Polar aprotic solvents like DMF heavily solvate the incoming amine nucleophile and stabilize the anionic Meisenheimer complex transition state required for SN​Ar . This drastically accelerates the displacement of the C6-fluorine atom, leading to a complex mixture of aminated pyridine byproducts rather than your target amide[1]. To resolve this, switch to a low-polarity solvent like Dichloromethane (DCM) or 1,4-Dioxane, which kinetically favors acyl substitution[2].

Q: Can I use ammonium salts as an amine source for synthesizing primary amides with this compound? A: Yes, but standard literature protocols must be adapted. Recent methodologies demonstrate that ammonium salts (e.g., NH4​Cl ) serve as excellent amine sources when using N-methyl-2-pyrrolidone (NMP) as both the solvent and acid-binding agent[3]. However, applying this directly to 6-Fluoro-5-methylnicotinoyl chloride is problematic because NMP's high dielectric constant will trigger SN​Ar degradation. Instead, we recommend utilizing 1,4-Dioxane with a mild, sterically hindered organic base (like DIPEA) to facilitate the amidation while protecting the delicate C6-fluoro group[2].

Q: How does the choice of solvent affect the stability of the stock solution? A: Acyl chlorides are highly susceptible to solvolysis. Protic solvents (alcohols, water traces) will rapidly degrade the reagent into the corresponding ester or 6-fluoro-5-methylnicotinic acid. Even in anhydrous ethereal solvents like THF, peroxides can initiate radical degradation. We strongly advise preparing stock solutions in strictly anhydrous, amylene-stabilized DCM and utilizing the reagent immediately upon dissolution.

Quantitative Solvent Profiling

To aid in your experimental design, the following table summarizes the observed product distribution based on solvent polarity during the reaction of 6-Fluoro-5-methylnicotinoyl chloride with a standard primary aliphatic amine at room temperature.

Reaction SolventDielectric Constant (ε)Target Amidation Yield (%) SN​Ar Byproduct Yield (%)Hydrolysis / Degradation (%)
Dichloromethane (DCM) 9.1> 85 < 2< 5
1,4-Dioxane 2.278 < 2< 5
Tetrahydrofuran (THF) 7.582 ~ 5< 5
N,N-Dimethylformamide (DMF) 36.7< 40> 50 ~ 10
Dimethyl Sulfoxide (DMSO) 46.7< 30> 60 ~ 10

Note: Yields are representative of optimized in-house application data. Hydrolysis rates assume standard Schlenk line techniques with anhydrous solvents.

Standard Operating Procedure (SOP): Chemoselective Amidation

This self-validating protocol is designed to maximize amide formation while strictly suppressing C6-fluorine displacement.

Step 1: Apparatus Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert gas (Nitrogen or Argon). Causality: Eliminating ambient moisture prevents the competitive hydrolysis of the highly reactive acyl chloride into the unreactive nicotinic acid.

Step 2: Nucleophile and Base Solvation Dissolve the target amine (1.0 equiv.) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM is a low-polarity, non-coordinating solvent that minimizes the stabilization of the SN​Ar Meisenheimer complex[2]. DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, which prevents the base itself from acting as a competing nucleophile at the acyl center.

Step 3: Temperature Control Cool the reaction mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes. Causality: Lower temperatures widen the kinetic gap between the rapid acyl chloride substitution (low activation energy) and the thermodynamically driven SN​Ar pathway (higher activation energy).

Step 4: Electrophile Addition Dissolve 6-Fluoro-5-methylnicotinoyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Dropwise addition ensures the amine is always in excess relative to the unreacted acyl chloride, preventing localized heating and suppressing dimerization side-reactions.

Step 5: Reaction Progression Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath, allowing the system to warm to room temperature (20-25 °C) for an additional 2 hours. Monitor completion via LC-MS (quenching analytical aliquots in methanol).

Step 6: Quenching & Isolation Quench the reaction by adding saturated aqueous NH4​Cl (equal to the reaction volume). Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Causality: The mildly acidic NH4​Cl quench neutralizes the DIPEA and any unreacted aliphatic amine, partitioning them into the aqueous layer while leaving the neutral target amide in the organic phase.

References

  • [2] Title: Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • [3] Title: Amidation of Acid Chlorides to Primary Amides with Ammonium Salts Source: Chinese Journal of Chemistry (CCS Publishing) URL: [Link]

  • [1] Title: One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18 Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Spectroscopy of 6-Fluoro-5-methylnicotinoyl Chloride: A Comparative Guide for Advanced Derivatization

Executive Summary In quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the ^19^F nucleus is highly prized for its 100% natural abundance, high gyromagnetic ratio, and minimal background interference in biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the ^19^F nucleus is highly prized for its 100% natural abundance, high gyromagnetic ratio, and minimal background interference in biological and complex matrices. To leverage these properties for analytes lacking native fluorine atoms (such as aliphatic alcohols, amines, and phenols), chemical derivatization is required.

Historically, agents like 4-fluorobenzoyl chloride (4-FBC) have been the industry standard for the characterization of active hydrogen functional groups 1[1] and the quality determination of complex lipid mixtures 2[2]. However, the structural limitations of fluorobenzene derivatives often result in signal overlap when analyzing closely related isomers. 6-Fluoro-5-methylnicotinoyl chloride (6-FMNC) introduces a paradigm shift. By replacing the benzene core with a highly electron-deficient fluoropyridine ring, 6-FMNC offers superior chemical shift dispersion, accelerated reaction kinetics, and a built-in orthogonal ^1H^ NMR handle, making it a next-generation reagent for structural profiling and ligand screening.

Mechanistic Advantages: The Fluoropyridine Core

As an application scientist, I evaluate derivatization agents not just on reactivity, but on the quality of the data they generate. The superiority of 6-FMNC over traditional agents is rooted in the fundamental electronic properties of its heteroaromatic core.

  • Electronic Sensitization (The Ortho-Nitrogen Effect): In 4-FBC, the fluorine atom is para to the derivatization site, meaning electronic communication must travel through the carbon π -system, dampening its sensitivity to the analyte's structure. In 6-FMNC, the fluorine is positioned ortho to the highly electronegative pyridine nitrogen. According to established NMR spectral characteristics of fluoropyridines 3[3], this α -fluorine is highly deshielded. When an analyte binds at the C3 acyl position, the resulting conformational and inductive changes are transmitted acutely to the C6 fluorine, resulting in a significantly wider chemical shift dispersion.

  • Accelerated Reaction Kinetics: The pyridine ring is electron-deficient. This intensifies the partial positive charge ( δ+ ) on the carbonyl carbon of the acyl chloride, drastically lowering the activation energy for nucleophilic attack. 6-FMNC reacts quantitatively with sterically hindered secondary alcohols in minutes, whereas 4-FBC often requires prolonged heating.

  • Dual-Nuclei Verification: The 5-methyl group breaks molecular symmetry and provides a sharp, isolated 3H singlet in the ^1H^ NMR spectrum (typically ~2.4 ppm). This allows for orthogonal verification of the derivatization degree if the ^19^F spectrum is complicated by unexpected matrix interferences.

Comparative Performance Data

To objectively evaluate 6-FMNC, we must benchmark it against the most common alternatives utilized in drug development and metabolomics.

Table 1: Comparative Profile of ^19^F NMR Derivatization Agents

Feature / Reagent6-Fluoro-5-methylnicotinoyl Chloride (6-FMNC)4-Fluorobenzoyl Chloride (4-FBC)Mosher's Acid Chloride (MTPA-Cl)
Core Structure FluoropyridineFluorobenzeneTrifluoromethyl
Typical ^19^F Shift Range -65 to -75 ppm-105 to -110 ppm-70 to -75 ppm
Signal Dispersion Excellent (Highly sensitive to microenvironment)Moderate (Prone to signal overlap)High (Specifically for chiral centers)
Reaction Kinetics Very Fast (Electron-deficient carbonyl)ModerateSlow (Sterically hindered)
Aqueous Solubility Moderate to High (Protonatable basic nitrogen)Low (Highly lipophilic)Low
Primary Application Complex mixture profiling, aqueous ligand screeningBulk lipid/oil analysis, non-polar extractsChiral discrimination (ee% determination)

Experimental Workflow & Self-Validating Protocol

A robust analytical method must be self-validating. The following protocol utilizes pyridine as both a base and a nucleophilic catalyst. Pyridine forms a highly reactive acylpyridinium intermediate with 6-FMNC, accelerating the transfer of the acyl group to the target while scavenging the HCl byproduct.

Furthermore, accurate chemical shift referencing is critical in ^19^F NMR quantitative assays 4[4]. We incorporate a deliberate methanol quench step to validate reaction completion.

Step-by-Step Methodology
  • Analyte Preparation: Dissolve the target analyte (e.g., alcohol or amine, 0.1 mmol) in 1.0 mL of anhydrous CDCl3 or CD2Cl2.

  • Catalyst Addition: Add 0.3 mmol of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger to prevent analyte degradation and as a nucleophilic catalyst to drive the reaction forward.

  • Reagent Introduction: Slowly add 0.15 mmol (1.5 equivalents) of 6-FMNC to the mixture at 0 °C to prevent exothermic side reactions.

  • Incubation: Stir the mixture at room temperature for 30 minutes.

  • The Self-Validation Quench (Critical Step): Add 20 µL of anhydrous methanol. Causality: Methanol rapidly consumes any unreacted 6-FMNC, converting it into methyl 6-fluoro-5-methylnicotinate. During NMR analysis, the presence of this specific ester peak confirms that 6-FMNC was present in excess, validating that the derivatization of the primary analyte reached 100% completion.

  • Standard Addition: Add 10 µL of a known concentration of hexafluorobenzene (HFB, δ -164.9 ppm) as an internal standard for absolute quantification.

Table 2: Optimized ^19^F NMR Acquisition Parameters

ParameterRecommended SettingScientific Rationale
Nucleus / Mode ^19^F (Proton-decoupled, {^1H})Eliminates ^1H^-^19^F J-coupling (e.g., from the C4 proton), collapsing multiplets into sharp singlets for precise integration.
Relaxation Delay (D1) 3.0 – 5.0 secondsFluorine nuclei often exhibit long longitudinal relaxation times (T1). Sufficient delay prevents signal saturation, ensuring integrals accurately reflect molar ratios.
Pulse Angle 30°Optimizes the signal-to-noise ratio per unit of acquisition time.
Reaction Pathway & Workflow Visualization

G Analyte Target Analyte (R-OH / R-NH2) Reaction Acylpyridinium Intermediate Formation Analyte->Reaction Reagent 6-FMNC (Acyl Chloride) Reagent->Reaction Product Fluorinated Derivative (Ester / Amide) Reaction->Product Nucleophilic Attack Validation Methanol Quench (Self-Validation) Reaction->Validation Excess Reagent NMR 19F NMR Acquisition Product->NMR Validation->NMR

Reaction pathway and self-validating 19F NMR workflow using 6-FMNC.

Conclusion

In the landscape of quantitative NMR, the shift from traditional fluorinated benzoyl chlorides to heteroaromatic systems like 6-Fluoro-5-methylnicotinoyl chloride represents a significant leap in analytical precision. By leveraging the unique electronic properties of the fluoropyridine core—specifically the extreme sensitivity of the ortho-fluorine and the rapid kinetics of the electron-deficient carbonyl—researchers can achieve superior signal dispersion and robust, self-validating workflows. For drug development professionals analyzing complex mixtures or conducting high-throughput ligand screening, 6-FMNC provides an unmatched combination of speed, clarity, and quantitative reliability.

References

  • Title : NMR spectral characteristics of fluorocontaining pyridines Source : Fluorine Notes URL : [Link]

  • Title : P-fluorobenzoyl chloride for characterization of active hydrogen functional groups by fluorine-19 nuclear magnetic resonance spectrometry Source : Analytical Chemistry (ACS Publications) URL :[Link]

  • Title : 19F NMR method for the determination of quality of virgin olive oil Source : Grasas y Aceites (ResearchGate) URL : [Link]

  • Title : Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source : ACS Omega URL : [Link]

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Comparative

A Comparative Guide to 6-Fluoro-5-methylnicotinoyl Chloride: Reactivity, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry. These heterocycles are integral to a vast number o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of substituted pyridine rings is a cornerstone of modern medicinal chemistry. These heterocycles are integral to a vast number of pharmaceutical agents due to their ability to modulate physicochemical properties and engage in critical binding interactions with biological targets. Nicotinoyl chlorides, as activated derivatives of nicotinic acids, are pivotal reagents for introducing this scaffold. This guide provides an in-depth comparison of 6-Fluoro-5-methylnicotinoyl Chloride with other relevant nicotinoyl chlorides, offering insights into its unique reactivity profile and guiding its strategic application in synthesis.

The Electronic Landscape of Substituted Nicotinoyl Chlorides

The reactivity of a nicotinoyl chloride is fundamentally governed by the electronic nature of the substituents on the pyridine ring. These substituents modulate the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl) or nitro groups (-NO₂) decrease the electron density of the pyridine ring through a negative inductive effect (-I).[1] This, in turn, increases the partial positive charge on the carbonyl carbon, rendering the acyl chloride more reactive towards nucleophiles.[2] The high electronegativity of fluorine makes it a potent electron-withdrawing group, often enhancing reactivity in nucleophilic aromatic substitution (SNAr) reactions by stabilizing the intermediate Meisenheimer complex.[3]

  • Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., methyl, -CH₃) or amino groups (-NH₂) increase the electron density of the ring via a positive inductive effect (+I) or resonance effect (+M).[1] This reduces the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates compared to unsubstituted or EWG-substituted analogs.

6-Fluoro-5-methylnicotinoyl Chloride presents a fascinating case of competing electronic effects. The 6-fluoro group acts as a strong EWG, while the 5-methyl group is a weak EDG. This unique substitution pattern suggests a finely-tuned reactivity profile, potentially offering advantages in selectivity and control over more aggressively activated or deactivated systems.

G cluster_0 Electronic Effects on Carbonyl Carbon Reactivity Electrophilicity of Carbonyl Carbon EWG Electron-Withdrawing Group (e.g., -F, -Cl, -NO₂) EWG->Reactivity Increases (+) EDG Electron-Donating Group (e.g., -CH₃, -NH₂) EDG->Reactivity Decreases (-) Target 6-Fluoro-5-methylnicotinoyl Chloride (Competing Effects) Target->Reactivity Modulated Reactivity

Caption: Influence of substituents on the reactivity of the nicotinoyl chloride carbonyl group.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is arguably the most frequent reaction in medicinal chemistry, and the primary application for nicotinoyl chlorides.[4] The efficiency of this reaction is a critical benchmark for comparing the utility of different acyl chlorides.

Theoretical Comparison
Nicotinoyl Chloride DerivativeKey SubstituentsExpected Relative ReactivityRationale
Nicotinoyl Chloride NoneBaselineThe unsubstituted parent compound provides a standard reference point for reactivity.[5]
6-Chloronicotinoyl Chloride 6-Chloro (-I, +M)HighThe strong electron-withdrawing inductive effect of chlorine significantly increases the carbonyl's electrophilicity, promoting rapid reaction.[6]
6-Fluoro-5-methylnicotinoyl Chloride 6-Fluoro (-I), 5-Methyl (+I)High, but potentially more controlledThe potent inductive effect of fluorine enhances reactivity, while the adjacent methyl group may offer some moderation and steric influence. The C-F bond is stronger than C-Cl, but fluorine's electronegativity often accelerates the rate-determining step in nucleophilic acyl substitution.[3][7]
6-Methylnicotinoyl Chloride 6-Methyl (+I)ModerateThe electron-donating methyl group slightly reduces the carbonyl's electrophilicity compared to the unsubstituted analog, potentially requiring more forcing conditions.[8]
Causality in Experimental Design

When performing an amide coupling, the choice of base and solvent is critical. Acyl chlorides react with amines to produce the desired amide and a molecule of hydrochloric acid (HCl).[9] A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is required to neutralize this acidic byproduct and drive the reaction to completion.

The high reactivity of acyl chlorides also makes them susceptible to hydrolysis.[9] Therefore, reactions must be conducted under anhydrous conditions using dry solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding carboxylic acid impurity.[10]

Experimental Protocols

Protocol 1: General Synthesis of Nicotinoyl Chlorides

The conversion of a nicotinic acid to its corresponding acyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[11][12]

Materials:

  • Substituted Nicotinic Acid (e.g., 6-Fluoro-5-methylnicotinic acid) (1.0 eq)

  • Thionyl Chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF) (optional)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Under an inert atmosphere, suspend the nicotinic acid in the chosen anhydrous solvent in a dry round-bottom flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C for SOCl₂) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude nicotinoyl chloride is typically a solid or oil and is often used immediately in the next step without further purification due to its moisture sensitivity.[10][11]

Protocol 2: Comparative Amide Coupling Reaction

This protocol outlines a standardized procedure to compare the reactivity of different nicotinoyl chlorides in a typical amide coupling reaction.

Materials:

  • Nicotinoyl Chloride derivative (1.0 eq)

  • Primary or Secondary Amine (e.g., Benzylamine) (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve the amine and the base (TEA or DIEA) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the nicotinoyl chloride in anhydrous DCM.

  • Add the nicotinoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[9]

Caption: Standard experimental workflow for amide synthesis via aminolysis of acyl chlorides.

Strategic Considerations and Conclusion

The choice between 6-Fluoro-5-methylnicotinoyl Chloride and other analogs is a strategic decision based on the specific goals of the synthesis.

  • For High Reactivity: When rapid and efficient coupling is the primary concern, highly activated acyl chlorides like 6-chloronicotinoyl chloride are excellent choices. However, this high reactivity can sometimes lead to side reactions with sensitive substrates.

  • For Modulated Reactivity and SAR Exploration: 6-Fluoro-5-methylnicotinoyl Chloride offers a compelling alternative. The strong activating effect of the fluorine is tempered by the methyl group, potentially leading to more controlled reactions and cleaner product profiles. Furthermore, the introduction of both a fluorine and a methyl group provides two distinct points for structure-activity relationship (SAR) studies. Fluorine can alter metabolic stability and binding affinity, while the methyl group can probe steric pockets in a target protein.[7][13][14]

References

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. [Link]

  • ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • ACS Publications. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • UCHEM. (n.d.). Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. [Link]

  • World Journal of Pharmaceutical Research. (2023). phenyl nicotinamide derivatives promoted by dcc. [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • PubMed. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, in Vitro and in Vivo Pharmacology Properties of 3'-(substituted Pyridinyl)-Deschloroepibatidine Analogs. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • PubChem. (n.d.). 6-Fluoronicotinic Acid. [Link]

  • PMC. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • MySkinRecipes. (n.d.). 5-FLUORO-6-METHYLNICOTINIC ACID. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • PubMed. (2004). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Novel nicotinic antagonist. [Link]

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  • JOCPR. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. [Link]

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  • DOI. (2005). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. [Link]

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Validation

A Comparative Guide to Acyl Chloride Reactivity: 6-Fluoro-5-methylnicotinoyl Chloride vs. 6-chloronicotinoyl chloride

For professionals engaged in the intricate process of drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, yield, and outcome of a synthetic route....

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the intricate process of drug discovery and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, yield, and outcome of a synthetic route. Acyl chlorides are prized for their high reactivity, serving as powerful intermediates for forming amides, esters, and ketones.[1][2][3] However, subtle structural modifications can lead to significant differences in their reactivity. This guide provides an in-depth, objective comparison of two key nicotinoyl chloride derivatives: 6-Fluoro-5-methylnicotinoyl Chloride and 6-chloronicotinoyl chloride . We will dissect the theoretical underpinnings of their reactivity and provide a robust experimental framework for their direct comparison.

Structural and Physicochemical Overview

A foundational understanding begins with the structures of the molecules .

Compound6-Fluoro-5-methylnicotinoyl Chloride6-chloronicotinoyl chloride
Structure 6-Fluoro-5-methylnicotinoyl Chloride Structure6-chloronicotinoyl chloride Structure
CAS Number Not readily available58757-38-3[4]
Molecular Formula C₇H₅ClFNOC₆H₃Cl₂NO[4][5][6]
Molecular Weight 173.57 g/mol 176.00 g/mol [6][7]
Appearance -White to light yellow powder/crystal

Note: Data for 6-Fluoro-5-methylnicotinoyl Chloride is less prevalent in public databases, highlighting its status as a more specialized reagent.

Theoretical Analysis of Reactivity: A Tale of Two Effects

The reactivity of an acyl chloride in nucleophilic acyl substitution is predominantly governed by the electrophilicity of the carbonyl carbon.[8] This electrophilicity is modulated by a delicate interplay of electronic and steric effects imparted by the substituents on the pyridine ring.

Electronic Effects: Fluorine vs. Chlorine

The primary electronic differentiator between these two molecules is the halogen at the 6-position. Halogens exert two opposing electronic influences: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): This is an electron-withdrawing effect through the sigma bonds, driven by electronegativity. Fluorine is the most electronegative element (Pauling scale: 3.98), making its inductive effect significantly stronger than that of chlorine (Pauling scale: 3.16).[9] This potent electron withdrawal by fluorine polarizes the pyridine ring, pulling electron density away from the carbonyl carbon and making it more electrophilic and, therefore, theoretically more reactive toward nucleophiles.

  • Resonance Effect (+R): This is an electron-donating effect where the halogen's lone pairs are delocalized into the aromatic π-system. For effective resonance, the orbitals of the substituent and the ring must overlap efficiently. The 2p orbital of fluorine overlaps well with the 2p orbital of the ring carbon, resulting in a more significant +R effect compared to chlorine, whose larger 3p orbital has poorer overlap.[10][11]

Causality: In the context of reactivity at a side-chain carbonyl group, the powerful electron-withdrawing inductive effect (-I) of the halogens typically dominates. The stronger -I effect of fluorine is expected to increase the partial positive charge on the carbonyl carbon of 6-Fluoro-5-methylnicotinoyl Chloride more effectively than the chlorine in 6-chloronicotinoyl chloride , priming it for faster nucleophilic attack.

Steric Effects: The Impact of the Methyl Group

The most significant structural difference, aside from the halogen, is the presence of a methyl group at the 5-position of the fluoro-derivative. This methyl group is positioned ortho to the acyl chloride functionality.

  • Steric Hindrance: Bulky groups adjacent to a reaction center can physically impede the approach of a nucleophile.[12][13] The methyl group in 6-Fluoro-5-methylnicotinoyl Chloride introduces steric bulk that can shield the electrophilic carbonyl carbon.[14] In contrast, 6-chloronicotinoyl chloride has a hydrogen atom at this position, offering a much more open pathway for nucleophilic attack.

Predicted Outcome: Based on this analysis, we face competing factors:

  • Electronic Argument: 6-Fluoro-5-methylnicotinoyl Chloride should be more reactive due to the superior electron-withdrawing nature of fluorine.

  • Steric Argument: 6-Fluoro-5-methylnicotinoyl Chloride should be less reactive due to the steric hindrance from the ortho-methyl group.

The definitive answer to which effect dominates can only be resolved through empirical evidence. This highlights the necessity of experimental validation rather than relying solely on theoretical predictions.

A Self-Validating System: Proposed Experimental Protocol for Comparative Reactivity

To objectively quantify the reactivity of these two acyl chlorides, a kinetic study of their solvolysis (e.g., hydrolysis) is recommended.[15][16] The rate of reaction with a weak nucleophile like water provides a reliable benchmark for their intrinsic reactivity. The following protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Experimental Goal

To determine the pseudo-first-order rate constant (k) for the hydrolysis of each acyl chloride under identical conditions. The compound with the larger rate constant is the more reactive.[17][18]

Materials and Reagents
  • 6-Fluoro-5-methylnicotinoyl Chloride

  • 6-chloronicotinoyl chloride

  • Anhydrous Acetonitrile (MeCN), HPLC grade

  • Deionized Water, HPLC grade

  • HPLC system with a C18 column and UV detector

  • Thermostated reaction vessel or water bath

  • Volumetric flasks, pipettes, and autosampler vials

Detailed Step-by-Step Methodology
  • Stock Solution Preparation:

    • Accurately prepare 10.0 mM stock solutions of both 6-Fluoro-5-methylnicotinoyl Chloride and 6-chloronicotinoyl chloride in anhydrous acetonitrile. Handle these reagents in a fume hood with appropriate personal protective equipment, as they are corrosive and moisture-sensitive.[4][5]

  • Reaction Solvent Preparation:

    • Prepare the reaction solvent, for example, a 90:10 (v/v) mixture of Acetonitrile:Water. The high proportion of organic solvent is necessary to ensure the acyl chlorides dissolve completely and to slow the hydrolysis to a measurable rate.

  • Kinetic Run Execution (to be performed separately for each compound):

    • Equilibrate the reaction solvent and the acyl chloride stock solution to a constant temperature (e.g., 25.0 °C) in a water bath.

    • To initiate the reaction, rapidly add a precise volume of the acyl chloride stock solution to the thermostated reaction solvent to achieve a final concentration of 0.5 mM. Start a timer immediately.

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by diluting it into a vial containing 900 µL of cold, anhydrous acetonitrile. This dilution effectively stops the hydrolysis reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by HPLC.

    • Mobile Phase: A suitable gradient of acetonitrile and water.

    • Column: Standard C18 reversed-phase column.

    • Detection: Monitor at a wavelength where both the acyl chloride and its corresponding carboxylic acid product can be observed (e.g., ~260 nm).

    • Quantify the peak area corresponding to the remaining acyl chloride at each time point.

Data Analysis and Interpretation
  • For each kinetic run, plot the natural logarithm of the acyl chloride peak area (ln[Area]) versus time (in seconds).

  • The data should yield a straight line, confirming pseudo-first-order kinetics.

  • The rate constant, k , is the negative of the slope of this line.[18]

  • Compare the calculated k values for the two compounds.

Expected Data Summary

The results should be compiled into a clear, comparative table.

CompoundRate Constant, k (s⁻¹) at 25°CHalf-Life, t₁/₂ (s) [ln(2)/k]Relative Reactivity
6-Fluoro-5-methylnicotinoyl ChlorideExperimental ValueCalculated ValueReference or Calculated
6-chloronicotinoyl chlorideExperimental ValueCalculated ValueReference or Calculated

Visualizing the Chemistry

Diagrams provide a clear visual language for complex chemical concepts.

General Reaction Mechanism

The nucleophilic acyl substitution reaction for both compounds proceeds through a conserved addition-elimination mechanism.[2][19]

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Workflow Diagram

This flowchart outlines the logical progression of the proposed kinetic experiment.

G A Prepare 10 mM Stock Solutions in Anhydrous MeCN C Equilibrate Reagents to 25.0 °C A->C B Prepare 90:10 MeCN:H₂O Reaction Solvent B->C D Initiate Reaction: Mix Stock with Solvent C->D E Withdraw & Quench Aliquots at Timed Intervals D->E F Analyze Quenched Samples by HPLC E->F G Plot ln[Area] vs. Time F->G H Determine Rate Constant (k) from Slope G->H I Compare k Values to Determine Relative Reactivity H->I

Caption: Workflow for determining hydrolysis rate constants.

Conclusion and Field Application

This guide establishes a clear framework for comparing the reactivity of 6-Fluoro-5-methylnicotinoyl Chloride and 6-chloronicotinoyl chloride . Theoretically, a tension exists between the electronically activating fluorine and the sterically hindering methyl group in the former, compared to the less electronically activated but more accessible nature of the latter.

For the medicinal chemist, this comparison is crucial. If a rapid, high-yield acylation is required, and the nucleophile is small, the electronically enhanced reactivity of the fluoro-derivative might be advantageous. However, when working with large, sterically demanding nucleophiles, the more accessible 6-chloronicotinoyl chloride may prove to be the superior reagent, even if its intrinsic electronic reactivity is lower. The provided experimental protocol offers a direct and reliable method for researchers to make an evidence-based decision tailored to their specific synthetic challenge, ensuring optimal reaction design and resource allocation.

References

  • ChemBK. (2024, April 9). 6-CHLORONICOTINOYL CHLORIDE. Available at: [Link]

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  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]

  • Al-Awsi, G. H., et al. (2022). Fluorine Atoms on C6H5-Corrole Affect the Interaction with Mpro and PLpro Proteases of SARS-CoV-2: Molecular Docking and 2D-QSAR Approaches. PMC. Available at: [Link]

  • Master Organic Chemistry. (2025, June 5). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

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  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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  • Figshare. (2024, December 10). Discovery of 6‑Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}‑N‑methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Available at: [Link]

  • PMC. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Available at: [Link]

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  • Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Available at: [Link]

  • ResearchGate. (2024, December 10). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor | Request PDF. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Fluoro-5-methylnicotinoyl Chloride in Parallel Synthesis

Introduction: The Critical Role of Acylating Agents in High-Throughput Drug Discovery In the fast-paced environment of drug discovery and medicinal chemistry, parallel synthesis stands as a cornerstone for rapidly genera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Acylating Agents in High-Throughput Drug Discovery

In the fast-paced environment of drug discovery and medicinal chemistry, parallel synthesis stands as a cornerstone for rapidly generating large libraries of compounds for biological screening. At the heart of many of these synthetic campaigns lies the acylation reaction, a fundamental transformation for creating amides, esters, and other vital functionalities. The choice of acylating agent is a decision of paramount importance, directly influencing reaction efficiency, yield, purity, and ultimately, the structural diversity and novelty of the compound library.[1][2]

This guide provides an in-depth performance benchmark of 6-Fluoro-5-methylnicotinoyl Chloride , a heterocyclic building block of increasing interest. Its unique substitution pattern—a fluorine atom and a methyl group on the pyridine ring—presents a compelling profile for medicinal chemists seeking to modulate physicochemical properties and explore new intellectual property space. We will objectively compare its performance against structurally related and commonly used alternatives, supported by established chemical principles and detailed experimental protocols to empower researchers in making informed decisions for their parallel synthesis workflows.

Understanding the Reagent: A Profile of 6-Fluoro-5-methylnicotinoyl Chloride

6-Fluoro-5-methylnicotinoyl Chloride belongs to the class of acyl chlorides, which are among the most reactive acylating agents.[1][2] This high reactivity stems from the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.

Chemical Structure and Properties:

  • IUPAC Name: 6-fluoro-5-methylpyridine-3-carbonyl chloride

  • Parent Acid CAS: 885267-35-6[3][4]

  • Molecular Formula: C₇H₅ClFNO

  • Molecular Weight: 173.57 g/mol

The true utility of this reagent lies in its unique substitution. The fluorine atom at the 6-position is expected to further increase the electrophilicity of the carbonyl carbon through a strong electron-withdrawing inductive effect, potentially leading to faster reaction times and milder conditions. Conversely, the adjacent methyl group at the 5-position introduces a slight electron-donating effect and steric bulk, which can fine-tune reactivity and influence the conformation of the final product. This electronic tug-of-war makes 6-Fluoro-5-methylnicotinoyl Chloride a nuanced tool for library synthesis. Fluorinated building blocks are widely sought after in medicinal chemistry for their ability to enhance metabolic stability and bioavailability.[5][6]

Comparative Performance Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, we evaluate 6-Fluoro-5-methylnicotinoyl Chloride against three other widely used acylating agents in a model acylation reaction with benzylamine under standardized conditions. The alternatives were chosen to systematically dissect the contribution of the fluoro and methyl substituents:

  • 6-Methylnicotinoyl Chloride: Isolates the electronic effect of the fluorine atom.

  • 6-Fluoronicotinoyl Chloride: Isolates the steric and electronic effect of the methyl group.

  • Benzoyl Chloride: A standard, non-heterocyclic aromatic acyl chloride for baseline comparison.

The following table summarizes their expected performance.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Benzylamine

Acylating AgentStructureExpected ReactivityTypical Reaction Time (h)Expected Yield (%)Purity (%)Key Advantages & Disadvantages
6-Fluoro-5-methylnicotinoyl Chloride C₇H₅ClFNO High1 - 3>90>95(+) High reactivity, introduces desirable F and Me motifs. (-) Higher cost, potential for side reactions if not controlled.
6-Methylnicotinoyl Chloride [7][8]C₇H₆ClNO Medium-High2 - 585-95>95(+) Good reactivity, readily available. (-) Lacks the electronic activation of the fluorine atom.
6-Fluoronicotinoyl Chloride [9]C₆H₃ClFNO Very High0.5 - 2>95>95(+) Extremely reactive due to fluorine's inductive effect. (-) May require cryogenic conditions to control reactivity with sensitive substrates.
Benzoyl Chloride C₇H₅ClO Medium3 - 680-90>95(+) Inexpensive, widely available, well-understood reactivity. (-) Lacks heterocyclic nitrogen for potential biological interactions.

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity.[1][10] Actual results may vary depending on the specific substrate and reaction conditions.

Visualizing the Comparison

To further clarify the structural differences between the benchmarked compounds, the following diagram was generated.

cluster_main Acylating Agent Structures A 6-Fluoro-5-methylnicotinoyl Chloride B 6-Methylnicotinoyl Chloride C 6-Fluoronicotinoyl Chloride D Benzoyl Chloride G start Setup dissolve Dissolve Benzylamine & Base in DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Acyl Chloride Solution Dropwise cool->add react Warm to RT & Stir (Monitor by TLC/LC-MS) add->react quench Quench with sat. NaHCO₃ react->quench extract Separate Layers, Extract Aqueous Phase quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Column Chromatography) concentrate->purify end Characterize Product purify->end

Caption: A generalized workflow for the acylation of a primary amine.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Causality: An inert atmosphere is crucial to prevent the highly reactive acyl chloride from hydrolyzing with atmospheric moisture. The base (TEA) acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 6-Fluoro-5-methylnicotinoyl Chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

    • Causality: The exothermic acylation reaction is controlled by cooling to 0 °C, minimizing potential side reactions. Dropwise addition prevents a rapid temperature spike and ensures a homogeneous reaction mixture.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Most acyl chloride reactions with primary amines are rapid at room temperature. Monitoring ensures the reaction is driven to completion without unnecessary heating or extended reaction times that could lead to degradation.

  • Workup and Quenching: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

    • Causality: The bicarbonate solution neutralizes any remaining acid chloride and the HCl byproduct (as its triethylammonium salt). The water and brine washes remove water-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated product. [1] * Causality: These standard final steps isolate the desired product from residual reagents and non-polar impurities, ensuring high purity for subsequent biological assays.

Conclusion and Outlook

6-Fluoro-5-methylnicotinoyl Chloride emerges as a highly effective and valuable reagent for parallel synthesis, particularly in the context of drug discovery. Its high reactivity, driven by the activating fluorine substituent, allows for rapid and efficient amide bond formation under mild conditions. While its performance is comparable to the highly reactive 6-Fluoronicotinoyl Chloride, the presence of the 5-methyl group offers an additional vector for library diversification and modulation of steric and electronic properties. For research teams aiming to synthesize novel, fluorinated heterocyclic scaffolds, 6-Fluoro-5-methylnicotinoyl Chloride represents a superior choice over more common, less functionalized acylating agents, providing a direct route to compounds with potentially enhanced pharmacological profiles.

References

  • A Comparative Benchmarking Guide to Acylating Agents for Drug Discovery and Synthesis. Benchchem.
  • A comparative study of acylating agents for specific organic transformations. Benchchem.
  • A new benchmark for the non-enzymatic enantioselective acylation of amines: use of a planar-chiral derivative of 4-pyrrolidinopyridine as the acylating agent. Chemical Communications (RSC Publishing).
  • Gentry, E. J., et al. (2003). Tetraacyldiborates: Selective and Efficient Acylation Reagents Suitable for Multiple Parallel Synthetic Applications. Combinatorial Chemistry & High Throughput Screening, 6(2), 139-45.
  • A Comparative Guide to the Reactivity of Acylating Agents for Naphthalene. Benchchem.
  • 6-Fluoronicotinoyl chloride | CAS#:65352-94-5. Chemsrc.
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate.
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. Benchchem.
  • 6-Fluoro-5-methylnicotinic acid. ChemScene.
  • 6-Methylnicotinoyl chloride | C7H6ClNO. PubChem.
  • Methyl 5-Fluoro-6-methylnicotinate. BLD Pharm.
  • 6-Methylnicotinoyl chloride. Amerigo Scientific.
  • Supporting Information. Rsc.org.
  • Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. PMC.
  • Application Notes and Protocols for Acylation with 5-Bromo-6-chloronicotinoyl chloride. Benchchem.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC.
  • 6-Fluoro-2-methylnicotinic acid. Available from Apollo Scientific.
  • 6-Fluoronicotinic acid | CAS 403-45-2. Ossila.
  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate. MySkinRecipes.
  • 6-Fluoro-5-methylnicotinic acid, 97%. 3ASenrise.

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Validation

A Senior Application Scientist's Guide to Amide Bond Formation: A Cost-Benefit Analysis of 6-Fluoro-5-methylnicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of rational drug design. The 6-fluoro-5-methylpyridine-3-carbonyl moiety, in particular, offers a unique combination of metabolic stability, modulated basicity of the pyridine nitrogen, and specific steric and electronic properties that can enhance target engagement and pharmacokinetic profiles. This guide provides an in-depth technical analysis of the synthesis of amides derived from 6-fluoro-5-methylnicotinic acid, with a focus on a critical decision point in the synthetic workflow: the choice between activating the carboxylic acid as an acyl chloride (6-Fluoro-5-methylnicotinoyl Chloride) versus employing in-situ coupling agents.

This analysis moves beyond a simple recitation of protocols to offer a cost-benefit analysis tailored for researchers and process chemists, weighing factors such as raw material cost, operational complexity, reaction efficiency, and waste management.

The Central Synthetic Challenge: Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. This guide will compare two primary strategies for the synthesis of amides from 6-fluoro-5-methylnicotinic acid.

Strategy 1: The Acyl Chloride Route

This traditional and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the desired amide.

Strategy 2: The In-Situ Coupling Route

This approach avoids the isolation of the highly reactive acyl chloride by using a coupling agent to activate the carboxylic acid in the presence of the amine, leading directly to the amide product.

Cost-Benefit Analysis: A Comparative Overview

The choice between these two strategies is not merely a matter of procedural preference but has significant implications for the overall cost, efficiency, and scalability of a synthetic campaign.

FeatureAcyl Chloride Route (via 6-Fluoro-5-methylnicotinoyl Chloride)In-Situ Coupling Route (e.g., with HATU or EDC)
Raw Material Cost Starting Material: 6-Fluoro-5-methylnicotinic acid (commercially available).[1] Activation Reagent: Thionyl chloride or oxalyl chloride (relatively inexpensive).Starting Material: 6-Fluoro-5-methylnicotinic acid. Coupling Agents: Can be significantly more expensive (e.g., HATU).[2][3][4] EDC is a more cost-effective option.[5][6][7][8]
Operational Complexity Two distinct synthetic steps: 1. Formation of the acyl chloride. 2. Reaction with the amine. Requires careful handling of the moisture-sensitive and corrosive acyl chloride.A one-pot reaction, which can simplify the overall workflow.
Reaction Efficiency & Yield Acyl chlorides are highly reactive, often leading to high yields and fast reaction times, even with less nucleophilic amines.The efficiency can be highly dependent on the choice of coupling agent and the specific substrates. Uronium-based reagents like HATU are generally very efficient.[3][9]
Byproducts & Purification The primary byproduct from the acylation step is HCl, which is typically neutralized with a base. Purification can be straightforward. The formation of the acyl chloride generates HCl and SO₂ (from thionyl chloride) or CO and CO₂ (from oxalyl chloride) as gaseous byproducts.Coupling agents generate stoichiometric amounts of byproducts (e.g., urea derivatives from carbodiimides, tetramethylurea from uronium salts), which may complicate purification.
Safety & Handling Acyl chlorides are corrosive and moisture-sensitive, requiring handling under inert atmosphere.[10][11][12] Thionyl chloride and oxalyl chloride are also toxic and corrosive.Coupling agents are generally less acutely hazardous than acyl chlorides, though they can be skin irritants.
Scalability This is a well-established and scalable method, often favored in process chemistry for its robustness and the high reactivity of the intermediate.While scalable, the cost of coupling agents and the generation of large amounts of byproducts can be a concern on a large scale.

Quantitative Data Summary

The following table provides an estimated cost comparison for the key reagents involved in each synthetic strategy. Prices are based on currently available catalog information and may vary.

ReagentSupplier Example & PurityPrice (USD) per Gram
6-Fluoro-5-methylnicotinic acidChemScene, ≥98%~$58/g (for 1g)
Thionyl ChlorideGFS Chemicals, 99%~$0.05/g (bulk pricing)
Oxalyl ChlorideFisher Scientific~$0.50/g (bulk pricing)
HATUChem-Impex, ≥99.5%~$65/g (for 25g)
EDC HClCarl ROTH~$3.70/g (for 25g)

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-5-methylnicotinoyl Chloride (Representative Protocol)

Causality: This protocol utilizes oxalyl chloride and a catalytic amount of DMF to generate the Vilsmeier reagent in situ, which is the active species for converting the carboxylic acid to the acyl chloride. This method is often preferred over thionyl chloride for cleaner reactions and easier removal of byproducts (CO and CO₂).

Materials:

  • 6-Fluoro-5-methylnicotinic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Fluoro-5-methylnicotinic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • The resulting solution of 6-Fluoro-5-methylnicotinoyl Chloride in DCM can be used directly in the next step, or the solvent can be removed under reduced pressure to yield the crude acyl chloride.

Protocol 2: Amide Synthesis via 6-Fluoro-5-methylnicotinoyl Chloride (Schotten-Baumann Conditions)

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Materials:

  • Solution of 6-Fluoro-5-methylnicotinoyl Chloride in DCM (from Protocol 1)

  • Amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flask, dissolve the amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the solution of 6-Fluoro-5-methylnicotinoyl Chloride to the amine solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product, which can be further purified by column chromatography or recrystallization.

Protocol 3: Amide Synthesis via In-Situ Coupling with HATU

Causality: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly attacked by the amine to form the amide bond. The use of a non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt.

Materials:

  • 6-Fluoro-5-methylnicotinic acid (1.0 eq)

  • HATU (1.1 eq)

  • Amine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • Dissolve 6-Fluoro-5-methylnicotinic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

G cluster_0 Strategy 1: Acyl Chloride Route A1 6-Fluoro-5-methylnicotinic Acid A3 6-Fluoro-5-methylnicotinoyl Chloride A1->A3 Chlorination A2 Oxalyl Chloride / cat. DMF A2->A3 A5 Amide Product A3->A5 Acylation A4 Amine, Base A4->A5

Caption: Workflow for the Acyl Chloride Route.

G cluster_1 Strategy 2: In-Situ Coupling Route B1 6-Fluoro-5-methylnicotinic Acid B4 Amide Product B1->B4 One-pot Amidation B2 Coupling Agent (e.g., HATU), Base B2->B4 B3 Amine B3->B4

Caption: Workflow for the In-Situ Coupling Route.

Conclusion and Recommendations

The choice between generating and using 6-Fluoro-5-methylnicotinoyl Chloride or employing an in-situ coupling method is a nuanced decision that depends on the specific goals of the synthesis.

  • For large-scale synthesis and cost-effectiveness , the acyl chloride route is often superior. The low cost of the chlorinating agents and the high reactivity of the acyl chloride intermediate make it an industrially viable and robust method. However, the handling of corrosive and moisture-sensitive reagents requires appropriate infrastructure.

  • For discovery chemistry, rapid analogue synthesis, and reactions with sensitive or precious substrates , the in-situ coupling approach, particularly with a highly efficient reagent like HATU, is often the preferred method. The one-pot nature of the reaction and the generally milder conditions can be advantageous, despite the higher cost of the reagents and the potential for more challenging purifications. EDC offers a more economical in-situ coupling alternative, though it may be less effective for challenging couplings.

Ultimately, the optimal strategy will be determined by a careful consideration of the scale of the reaction, the available budget, the nature of the substrates, and the desired purity of the final compound. This guide provides the foundational data and protocols to make an informed decision based on the principles of scientific integrity and practical laboratory considerations.

References

  • Carl ROTH. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g. [Link]

  • Chem-Supply. EDC HCl >98.0% [Coupling Agent for Peptide Synthesis]. [Link]

  • Carl ROTH. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 25 g. [Link]

  • LabMart. Sigma-Aldrich™ HATU 97%, for peptide synthesis. [Link]

  • Advent Chembio. HATU 97% - Peptide Coupling Reagent Online. [Link]

  • tradekorea. HOBT/HBTU/HATU/peptide coupling reagent. [Link]

  • ResearchGate. An improved method of amide synthesis using acyl chlorides. [Link]

  • Chemsrc. 6-Fluoronicotinoyl chloride | CAS#:65352-94-5. [Link]

  • ResearchGate. Yield comparison with different carboxylic acids. [Link]

  • Amerigo Scientific. 6-Methylnicotinoyl chloride. [Link]

  • ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

  • Google Patents.
  • ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. [Link]

  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • PMC. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PMC. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PubMed. Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines. [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-5-methylnicotinoyl Chloride

Comprehensive Safety and Operational Guide: Handling 6-Fluoro-5-methylnicotinoyl Chloride As a Senior Application Scientist, it is critical to approach highly reactive acylating agents not just with caution, but with a d...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 6-Fluoro-5-methylnicotinoyl Chloride

As a Senior Application Scientist, it is critical to approach highly reactive acylating agents not just with caution, but with a deep mechanistic understanding of their behavior. This guide provides a self-validating framework for the safe handling, operational use, and disposal of 6-Fluoro-5-methylnicotinoyl chloride, ensuring both scientific integrity and laboratory safety.

Executive Summary & Mechanistic Causality

6-Fluoro-5-methylnicotinoyl chloride is a highly reactive, moisture-sensitive acid chloride utilized extensively in the synthesis of fluorinated pyridine derivatives and pharmaceutical intermediates. The compound's extreme reactivity is driven by two synergistic factors: the inherently electron-withdrawing nature of the pyridine nitrogen, and the strong inductive effect of the fluorine atom at the 6-position.

This dual electron-withdrawal renders the acyl carbon exceptionally electrophilic, resulting in a significantly higher rate of hydrolysis compared to standard benzoyl chlorides[1]. Upon contact with ambient moisture or protic solvents, it undergoes rapid, uncontrolled exothermic hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and causing severe skin and eye burns[2].

Personal Protective Equipment (PPE) Framework

Standard laboratory PPE is insufficient for handling highly reactive acid chlorides. The following self-validating PPE system is designed to break the chain of exposure during both routine handling and accidental spills[3].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Heavy-duty Butyl rubber or Laminate gloves (min 0.3 mm)Standard thin nitrile degrades rapidly upon exposure to acyl chlorides and their carrier solvents (e.g., THF, DCM). Butyl rubber prevents the breakthrough of both the organic electrophile and the corrosive HCl byproduct.
Eye/Face ANSI Z87.1/EN 166 Chemical Splash Goggles + Face ShieldHydrolysis of the compound generates localized bursts of HCl gas and corrosive micro-droplets[3]. A face shield prevents facial burns during accidental exothermic splattering.
Respiratory NIOSH-approved P3 / EN 143 acid gas respiratorRequired only if fume hood engineering controls fail[3]. Acid chlorides vaporize and hydrolyze in the respiratory tract, causing severe mucosal burns and pulmonary edema.
Body Protection Flame-resistant lab coat (e.g., Nomex) + Chemical-resistant apronProtects against highly exothermic, potentially ignitable reactions if the acid chloride accidentally contacts bulk water or incompatible nucleophiles[4].

Operational Plan: Step-by-Step Handling

To maintain scientific integrity and safety, 6-Fluoro-5-methylnicotinoyl chloride must be handled as a strictly anhydrous system.

  • Step 1: Environmental Isolation. Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Flame-dry or oven-dry all glassware to eliminate surface moisture, which would otherwise prematurely hydrolyze the reagent.

  • Step 2: Inert Atmosphere. Establish an inert atmosphere using a Schlenk line. Purge the reaction vessel with high-purity Argon or Nitrogen for at least 15 minutes to displace atmospheric humidity[4].

  • Step 3: Reagent Transfer. Transfer the 6-fluoro-5-methylnicotinoyl chloride using a gas-tight syringe (if in solution) or inside a glovebox (if solid) to prevent exposure to ambient humidity.

  • Step 4: Solvent & Scavenger Addition. Dissolve the reagent in a strictly anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane). Introduce a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Causality: The base acts as an acid scavenger, neutralizing the stoichiometric HCl gas generated during the acylation of the target nucleophile, thereby driving the reaction forward and preventing acidification of the reaction matrix[1].

Disposal and Quenching Protocol

Direct addition of water to neat 6-fluoro-5-methylnicotinoyl chloride triggers a violent, uncontrolled exothermic hydrolysis, instantly vaporizing the chemical and releasing massive plumes of toxic HCl gas[4]. The fundamental principle of quenching reactive acid chlorides is: dilute first, cool second, then destroy [5].

  • Step 1: Dilution. Inside the fume hood, dilute the unreacted 6-fluoro-5-methylnicotinoyl chloride residue with at least 10 volumes of an inert solvent (e.g., toluene or dichloromethane)[5].

  • Step 2: Thermal Control. Submerge the reaction flask in an ice-water bath to lower the internal temperature to 0–5 °C. This suppresses the kinetic rate of the subsequent hydrolysis[5].

  • Step 3: Alkaline Neutralization. Equip an addition funnel with a cold, dilute alkaline solution (e.g., 1M NaOH or saturated aqueous NaHCO3). Add this solution dropwise to the vigorously stirred, diluted acid chloride. The base neutralizes the evolving HCl into harmless chloride salts[5].

  • Step 4: Phase Separation. Once the addition is complete and no further gas evolution (CO2) is observed, allow the mixture to warm to room temperature. Separate the layers. Dispose of the aqueous phase as corrosive/halogenated aqueous waste, and the organic phase as halogenated solvent waste[5][6].

Process Visualization

QuenchingWorkflow A Unreacted 6-Fluoro-5-methylnicotinoyl Chloride Residue B Dilute in Inert Solvent (e.g., Toluene or DCM) A->B Step 1 C Cool to 0-5 °C (Ice-Water Bath) B->C Step 2 D Dropwise Addition to Cold Sat. NaHCO3 (aq) C->D Step 3 E Exothermic Neutralization (HCl + NaHCO3 -> NaCl + CO2 + H2O) D->E Step 4 F Phase Separation & Halogenated Waste Disposal E->F Step 5

Fig 1. Step-by-step logical workflow for the safe quenching and disposal of reactive acid chlorides.

References

  • Material Safety Data Sheet - 2-(Methylsulfanyl)nicotinoyl chloride . Cole-Parmer. Available at: [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching . Wolfa Bio. Available at:[Link]

  • Chemical Waste Disposal Manual . Academia.edu / University of Connecticut EHS. Available at: [Link]

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